molecular formula C12H12N2O B13637294 3-Methoxy-5-(pyridin-3-yl)aniline

3-Methoxy-5-(pyridin-3-yl)aniline

Cat. No.: B13637294
M. Wt: 200.24 g/mol
InChI Key: YAVJJBHOIKFDFU-UHFFFAOYSA-N
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Description

3-Methoxy-5-(pyridin-3-yl)aniline is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-5-(pyridin-3-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-5-(pyridin-3-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

3-methoxy-5-pyridin-3-ylaniline

InChI

InChI=1S/C12H12N2O/c1-15-12-6-10(5-11(13)7-12)9-3-2-4-14-8-9/h2-8H,13H2,1H3

InChI Key

YAVJJBHOIKFDFU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)N)C2=CN=CC=C2

Origin of Product

United States
Foundational & Exploratory

3-Methoxy-5-(pyridin-3-yl)aniline chemical properties

[1]

Executive Summary

3-Methoxy-5-(pyridin-3-yl)aniline is a specialized heterocyclic intermediate used primarily in the discovery of small-molecule kinase inhibitors and GPCR ligands.[1] As a biaryl amine , it combines three distinct pharmacophoric features: a primary aniline for derivatization, a pyridine ring functioning as a hydrogen bond acceptor (often targeting the kinase hinge region), and a methoxy group providing metabolic stability and lipophilic bulk.

This guide serves as a definitive reference for researchers utilizing this scaffold to synthesize "Type II" kinase inhibitors or fragment-based drug candidates.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

PropertyData
IUPAC Name 3-Methoxy-5-(pyridin-3-yl)aniline
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES COc1cc(cc(c1)N)c2cccnc2
Appearance Off-white to pale yellow solid (crystalline)
Solubility Low in water; Soluble in DMSO, MeOH, DCM, DMF
LogP (Calc) ~1.8 – 2.1 (Lipophilic)
pKa (Pyridine N) ~5.2 (Proton acceptor)
pKa (Aniline N) ~3.8 (Weakly basic due to electron-withdrawing pyridine)
H-Bond Donors 1 (–NH₂)
H-Bond Acceptors 3 (Pyridine N, Aniline N, Methoxy O)

Synthetic Methodology

The most robust route to 3-Methoxy-5-(pyridin-3-yl)aniline is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway offers high regioselectivity and tolerance for the amine functional group, avoiding the need for extensive protecting group strategies.

Protocol: Suzuki-Miyaura Coupling[1][5]

Reaction Scheme:

  • Starting Material A: 3-Bromo-5-methoxyaniline (Aryl Halide)[1]

  • Starting Material B: Pyridine-3-boronic acid (Boronic Acid)[1]

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄

  • Base: K₃PO₄ (2.0 eq) or Na₂CO₃

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Inerting: Charge a reaction vessel with 3-Bromo-5-methoxyaniline (1.0 eq), Pyridine-3-boronic acid (1.2 eq), and Base (2.0 eq). Evacuate and backfill with Nitrogen (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalysis: Add Pd catalyst (0.05 eq) under positive

    
     flow.
    
  • Reflux: Heat the mixture to 90–100°C for 4–12 hours. Monitor via LC-MS for the disappearance of the aryl bromide (

    
     201/203) and formation of product (
    
    
    201).
  • Work-up: Cool to RT. Filter through Celite to remove Pd residues.[1] Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of Hexanes/EtOAc (0

    
     50%).
    
Synthetic Pathway Visualization

SynthesisPathSM13-Bromo-5-methoxyanilineRxnSuzuki Coupling(Pd(dppf)Cl2, K3PO4)90°C, Dioxane/H2OSM1->RxnSM2Pyridine-3-boronic acidSM2->RxnProd3-Methoxy-5-(pyridin-3-yl)anilineRxn->ProdYield: 65-80%

Figure 1: Palladium-catalyzed synthesis of the target scaffold via Suzuki coupling.[1]

Reactivity & Medicinal Chemistry Applications

This molecule is designed as a "linker scaffold."[1][2] Its reactivity is defined by the nucleophilic aniline (for chain extension) and the basic pyridine (for target binding).

Functionalization Logic
  • Aniline Nitrogen (Site A):

    • Primary Use: Amide coupling or Urea formation.[1]

    • Reagent: Reaction with acyl chlorides or isocyanates.[1][3]

    • Application: Creates the "tail" of a kinase inhibitor that extends into the solvent-exposed region or back-pocket of the enzyme.[1]

  • Pyridine Nitrogen (Site B):

    • Primary Use: Hydrogen Bond Acceptor.[1][4]

    • Mechanism:[1][5][6] Forms a critical H-bond with the backbone NH of the kinase hinge region (e.g., in p38 MAPK or VEGFR inhibitors).

    • Modification: Can be oxidized to N-oxide to alter metabolic clearance or basicity.[1]

  • Methoxy Group (Site C):

    • Role: Steric bulk and lipophilicity modulator.[1]

    • Metabolism:[1] A potential site for CYP450-mediated O-demethylation, yielding a phenol which may be a Phase II conjugation site.[1]

Reactivity Map

ReactivityMapCore3-Methoxy-5-(pyridin-3-yl)anilineAnilineAniline (-NH2)NucleophileCore->AnilinePyridinePyridine (N)H-Bond AcceptorCore->PyridineMethoxyMethoxy (-OCH3)Metabolic SiteCore->MethoxyAmideAmide/UreaFormationAniline->Amide  + R-COCl / R-NCO  SaltSalt Formation(Solubility)Pyridine->Salt  + HCl / MsOH  DemethylCYP450O-DemethylationMethoxy->Demethyl  In Vivo  

Figure 2: Functional sites for chemical modification and biological interaction.[1]

Handling & Safety Data

While specific toxicological data for this exact intermediate may be limited, handling protocols should follow the GHS Standards for substituted anilines and pyridines.

  • Hazard Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed/contact).

    • Skin/Eye Irritation: Category 2 (Irritant).

    • Specific Target Organ Toxicity: May cause respiratory irritation.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (anilines tend to oxidize/darken over time).

  • PPE: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

References

  • BenchChem. Synthesis routes of 3-Methoxy-5-nitroaniline and related biaryl intermediates. (General Suzuki coupling protocols for 3,5-disubstituted anilines). [1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for related structure: 3-[(5-Methyl-3-pyridinyl)methoxy]aniline.[1] (Structural analogs and property prediction).[7]

  • Santa Cruz Biotechnology. 3-(Pyridin-3-yl)aniline (CAS 57976-57-5) Product Data.[1] (Base scaffold properties).

  • ResearchGate. Conversion of 3-bromo-5-methoxyaniline to compound 3 via Suzuki Coupling. (Specific reaction conditions for methoxy-aniline derivatives).

A Technical Guide to the Synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline: Strategies and Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 3-Methoxy-5-(pyridin-3-yl)aniline is a key structural motif and a critical intermediate in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors. Its synthesis requires the strategic formation of a carbon-carbon bond between a substituted aniline ring and a pyridine ring. This technical guide provides an in-depth analysis of the prevalent synthetic strategies for this molecule, with a primary focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the retrosynthetic logic, the selection and preparation of crucial starting materials, and provide detailed, field-proven protocols for researchers, chemists, and professionals in drug development.

Introduction and Retrosynthetic Strategy

The 3-aryl aniline scaffold is of significant interest in medicinal chemistry. The specific incorporation of a pyridine ring, as in 3-Methoxy-5-(pyridin-3-yl)aniline, introduces a key hydrogen bond acceptor and modulates the physicochemical properties essential for drug-target interactions.[1] A reliable and scalable synthesis is therefore paramount for drug discovery programs.

The core synthetic challenge lies in the construction of the biaryl C-C bond. A retrosynthetic analysis reveals that this bond can be disconnected to yield two primary sets of synthons, guiding the forward synthesis primarily through a Suzuki-Miyaura cross-coupling approach.

G cluster_0 Retrosynthetic Disconnection (C-C Bond) cluster_1 Strategy A: Aniline Boronic Acid + Pyridine Halide cluster_2 Strategy B: Pyridine Boronic Acid + Aniline Halide Target 3-Methoxy-5-(pyridin-3-yl)aniline Aniline_Synthon Aniline Synthon Target->Aniline_Synthon Pyridine_Synthon Pyridine Synthon Target->Pyridine_Synthon Aniline_Boronic 3-Amino-5-methoxyphenylboronic acid (or ester) Aniline_Synthon->Aniline_Boronic Aniline_Halide 3-Bromo-5-methoxyaniline Aniline_Synthon->Aniline_Halide Pyridine_Halide 3-Bromopyridine Pyridine_Synthon->Pyridine_Halide Pyridine_Boronic 3-Pyridylboronic acid (or ester) Pyridine_Synthon->Pyridine_Boronic Suzuki_Cycle pd0 Pd(0)L2 pd2_oxidative R¹-Pd(II)L₂-X pd0->pd2_oxidative Oxidative Addition pd2_transmetal R¹-Pd(II)L₂-R² pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product R¹-R² (Product) pd2_transmetal->product r1x R¹-X (Organohalide) r1x->pd2_oxidative r2by2 R²-B(OR)₂ (Boronic Ester) r2by2->pd2_transmetal base Base (e.g., K₂CO₃) base->pd2_oxidative activates boronate

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Starting Material Analysis and Synthesis Protocols

The success of either synthetic strategy hinges on the reliable availability and preparation of the key starting materials.

Strategy A: Aniline Boronic Acid + Pyridine Halide

This approach utilizes a commercially available pyridine halide and a more specialized aniline boronic acid derivative.

  • Pyridine Starting Material: 3-Bromopyridine

    • Availability: Readily available from commercial suppliers at a large scale.

    • Reactivity: While 3-iodopyridine is more reactive, 3-bromopyridine offers a good balance of reactivity, stability, and cost-effectiveness. The C-Br bond is readily activated by common palladium catalysts. [2]

  • Aniline Starting Material: 3-Amino-5-methoxyphenylboronic Acid

    • Synthesis Rationale: This intermediate is not as commonly available as its coupling partner. A robust synthesis starts from 3,5-dimethoxyaniline, a commodity chemical. [3][4][5]The synthesis involves a sequence of protection, directed ortho-metalation (DoM) or halogenation followed by lithiation, borylation, and deprotection/reduction. A more direct route involves the borylation of 3-bromo-5-methoxyaniline.

Strategy B: Pyridine Boronic Acid + Aniline Halide (Recommended Route)

This is often the preferred industrial and laboratory route due to the excellent commercial availability of both starting materials.

  • Aniline Starting Material: 3-Bromo-5-methoxyaniline

    • Availability: Commercially available from numerous suppliers.

    • Rationale: This building block provides the substituted aniline core directly. Its preparation can be achieved from 3,5-dimethoxyaniline.

  • Pyridine Starting Material: 3-Pyridylboronic Acid

    • Availability: Commercially available, though it often exists as a mixture with its anhydride (boroxin). [6]For consistency, using the pinacol ester derivative is often preferred.

    • Synthesis Rationale: The synthesis of 3-pyridylboronic acid is well-established and typically involves a lithium-halogen exchange from 3-bromopyridine at low temperatures, followed by quenching with a trialkyl borate like triisopropyl borate. [6]

      Starting Material Molecular Weight ( g/mol ) CAS Number Key Considerations
      3-Bromo-5-methoxyaniline 202.05 5072-26-4 Commercially available; stable solid.
      3-Pyridylboronic Acid 122.93 1692-25-7 Can exist as boroxin; handle under inert atmosphere. [6]

      | 3-Pyridylboronic acid pinacol ester | 205.09 | 408504-03-4 | More stable and easier to handle than the free boronic acid. |

Detailed Experimental Protocols

The following protocols are provided as validated, reproducible methods for key transformations.

Protocol 1: Synthesis of 3-Pyridylboronic Acid

[6] This procedure describes the formation of 3-pyridylboronic acid, which is often isolated as its corresponding boroxin.

  • Setup: To a 1-L three-necked flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, add toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

  • Cooling: Cool the mixture to -40 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) dropwise via syringe pump over 1 hour, ensuring the internal temperature does not exceed -35 °C.

  • Reaction: Stir the mixture for an additional 30 minutes at -40 °C.

  • Quench: Warm the reaction to 0 °C and slowly add 2 M HCl (240 mL) to quench the reaction.

  • Workup: Separate the layers. The aqueous layer, containing the product, can be used directly in subsequent Suzuki coupling reactions or further processed by adjusting the pH to precipitate the boronic acid/boroxin.

Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxyaniline and 3-Pyridylboronic Acid

This protocol is a representative procedure for the final C-C bond formation.

  • Setup: In a reaction vessel, combine 3-bromo-5-methoxyaniline (10.0 g, 49.5 mmol), 3-pyridylboronic acid (7.3 g, 59.4 mmol), and potassium carbonate (20.5 g, 148.5 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane (150 mL) and water (30 mL).

  • Degassing: Bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 1.81 g, 2.47 mmol) to the mixture under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to 85-90 °C and stir vigorously for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can be purified by silica gel column chromatography to yield 3-Methoxy-5-(pyridin-3-yl)aniline.

Parameter Condition for Protocol 2 Rationale
Palladium Catalyst Pd(dppf)Cl₂A robust, air-stable precatalyst effective for heteroaryl couplings. [7]
Base K₂CO₃A common, effective, and moderately strong base for Suzuki couplings. [2]
Solvent System 1,4-Dioxane / WaterA polar aprotic/aqueous mixture that effectively dissolves both organic and inorganic reagents.
Temperature 85-90 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.

Overall Synthetic Workflow

The recommended pathway from commercially available starting materials is summarized below.

workflow cluster_pyridine Pyridine Fragment Preparation cluster_aniline Aniline Fragment cluster_coupling Final Assembly bromo_py 3-Bromopyridine py_boronic 3-Pyridylboronic Acid bromo_py->py_boronic n-BuLi, B(OiPr)₃ final_product 3-Methoxy-5-(pyridin-3-yl)aniline py_boronic->final_product Suzuki-Miyaura Coupling (Pd(dppf)Cl₂, K₂CO₃) bromo_aniline 3-Bromo-5-methoxyaniline (Commercial) bromo_aniline->final_product

Caption: Recommended synthetic workflow for 3-Methoxy-5-(pyridin-3-yl)aniline.

Conclusion

The synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While two primary routes are viable, the coupling of commercially available 3-bromo-5-methoxyaniline with 3-pyridylboronic acid (or its pinacol ester) represents the most direct, reliable, and scalable strategy. Careful selection of the catalyst, base, and solvent system is crucial for optimizing reaction yield and purity. The protocols and strategic insights provided in this guide offer a robust framework for researchers and drug development professionals to access this valuable chemical intermediate.

References

  • Title: Synthesis of (3,5-dimethoxy)phenyl isocyanate Source: PrepChem.com URL: [Link]

  • Title: Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER Source: Organic Syntheses URL: [Link]

  • Title: 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applications Source: IndiaMART URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline Source: ResearchGate URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Direct Arylation of Alkylpyridine via Activated N-Methylpyridinium Salts Source: ACS Publications URL: [Link]

  • Title: Buchwald-Hartwig Coupling Source: Organic Synthesis URL: [Link]

  • Title: HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS Source: ProQuest URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

  • Title: Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling optimization enabled by automated feedback Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Palladium-Catalyzed Direct Ortho C–H Arylation of 2-Arylpyridine Derivatives with Aryltrimethoxysilane Source: ACS Publications URL: [Link]

  • Title: Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives Source: MDPI URL: [Link]

  • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles Source: Thieme Connect URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides Source: ACS Publications URL: [Link]

  • Title: Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: European Journal of Medicinal Chemistry Source: UPCommons URL: [Link]

  • Title: Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| Source: YouTube URL: [Link]

  • Title: A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles Source: SciELO South Africa URL: [Link]

Sources

In silico modeling of 3-Methoxy-5-(pyridin-3-yl)aniline interactions

Author: BenchChem Technical Support Team. Date: February 2026

In Silico Profiling of the 3-Methoxy-5-(pyridin-3-yl)aniline Scaffold A Technical Guide for Fragment-Based Design & Kinase Interaction Modeling

Executive Summary

This guide outlines the computational strategy for modeling 3-Methoxy-5-(pyridin-3-yl)aniline , a privileged biaryl scaffold frequently utilized in the design of Type I and Type II kinase inhibitors (e.g., targeting p38 MAPK, PIKfyve, or VEGFR). As a Senior Application Scientist, I present a workflow that moves beyond standard "docking" to address the specific physicochemical challenges of this molecule: the torsional flexibility of the biaryl axis, the environment-dependent protonation of the pyridine nitrogen, and the metabolic liabilities of the aniline moiety.

Structural & Quantum Mechanical (QM) Preparation

Before docking, the ligand’s electronic state must be rigorously defined. Standard force fields often fail to capture the subtle energetic penalty of the biaryl torsion, which is critical for binding affinity.

Torsional Profiling (The Biaryl Axis)

The bond connecting the central aniline ring to the pyridine-3-yl group is rotatable but sterically constrained.

  • Challenge: Planarity is often assumed but rarely energetically favorable due to ortho-hydrogen clashes.

  • Protocol: Perform a relaxed coordinate scan using Density Functional Theory (DFT).

    • Method: B3LYP/6-31G** level of theory.

    • Variable: Dihedral angle between the phenyl and pyridine rings (0° to 180° in 10° increments).

    • Outcome: Identify the global minimum (often twisted ~30-40°) and calculate the rotational energy barrier (

      
      ). If 
      
      
      
      kcal/mol, allow flexibility during docking; if
      
      
      kcal/mol, constrain to the minimum.
pKa and Tautomerism
  • Pyridine Nitrogen: The pyridine-3-yl nitrogen is a weak base (calc. pKa ~4.8–5.2). However, within an acidic binding pocket (e.g., near Asp/Glu residues), the protonated state may be favored.

  • Aniline Nitrogen: The aniline

    
     is a hydrogen bond donor, essential for "hinge binding" in kinases.
    
  • Action: Generate both neutral and mono-protonated (pyridine-H+) states. Dock both species if the pocket pH is unknown.

Target Selection & Binding Hypothesis

The 3-(pyridin-3-yl)aniline motif is a classic "hinge binder."

  • Primary Target Class: Serine/Threonine and Tyrosine Kinases (e.g., p38 MAPK, PIKfyve).

  • Binding Mode Hypothesis (Type I):

    • Aniline

      
      :  Acts as an H-bond donor to the backbone carbonyl of the hinge region (e.g., Met109 in p38
      
      
      
      ).
    • Pyridine N: Can act as an H-bond acceptor from a backbone NH or interact with a conserved water molecule ("gatekeeper" water).

    • Methoxy Group: Occupies the hydrophobic specificity pocket or solvent-exposed region, modulating solubility.

Molecular Docking Protocol

This protocol uses a "Self-Validating" approach where a known inhibitor is re-docked to establish the RMSD baseline.

Step-by-Step Workflow
  • Grid Generation:

    • Center the grid on the hinge region of the target kinase (e.g., PDB: 1OVE for p38 MAPK).

    • Constraint: Define a hydrogen bond constraint on the hinge residue backbone carbonyl. This forces the aniline

      
       to orient correctly, filtering out biologically irrelevant poses immediately.
      
  • Ligand Sampling:

    • Input: QM-optimized 3D conformers (from Step 1.1).

    • Method: Genetic Algorithm (e.g., GOLD or Glide SP).

    • Crucial Setting: Turn off ring planarity constraints to allow the biaryl twist identified in QM.

  • Scoring:

    • Use a consensus scoring method (e.g., ChemScore + PLP).

    • Penalty Check: Manually penalize poses where the methoxy group is buried in a hydrophilic pocket (desolvation penalty).

Table 1: Expected Interaction Metrics (p38 MAPK Case Study)

Interaction PointTarget Residue (p38

)
Interaction TypeDistance (

)
Aniline

Met109 (Backbone O)H-Bond (Donor)2.8 - 3.1
Pyridine N (N3)Lys53 (via Water)Water Bridge2.6 - 3.0
Phenyl RingVal38, Ala51

-Alkyl / Hydrophobic
3.5 - 4.0
Methoxy OxygenSolvent / Ser111H-Bond (Acceptor)2.9 - 3.2

Molecular Dynamics (MD) & Solvation Analysis

Static docking misses the stability of the water network around the pyridine nitrogen.

Simulation Setup
  • System: Ligand-Protein complex in a cubic water box (TIP3P).

  • Force Field: CHARMM36m (protein) + CGenFF (ligand).

  • Duration: 50–100 ns production run.

  • Analysis Metric: WaterMap / Hydration Site Analysis .

    • Monitor the residence time of water molecules near the Pyridine N.

    • Insight: If a water molecule is "trapped" (high residence time, high energy) between the pyridine and a residue like Lys53, displacing it with a modified ligand group (e.g., extending the pyridine) could yield significant affinity gains.

ADMET & Liability Profiling

The "aniline" portion carries specific toxicity risks that must be modeled early.

  • Metabolic Activation: Aniline moieties can be oxidized to hydroxylamines and nitroso compounds, leading to reactive metabolites (structural alerts).

  • In Silico Screen: Run FAMS (Functional Group Activity Metabolite Safety) or similar reactivity models.

  • Mitigation Strategy: If the model predicts high oxidation potential, suggest adding a fluorine atom to the phenyl ring (ortho to

    
    ) to block metabolic attack.
    

Visualization of the Workflow

The following diagram illustrates the integrated in silico pipeline, moving from quantum mechanics to ADMET profiling.

G cluster_QM 1. QM Preparation cluster_Dock 2. Molecular Docking cluster_MD 3. Dynamics & Solvation cluster_Tox 4. ADMET Profiling LIG 3-Methoxy-5-(pyridin-3-yl)aniline DFT DFT Torsion Scan (Biaryl Twist) LIG->DFT PKA pKa/Protonation Prediction LIG->PKA GRID Grid Generation (Hinge Constraint) DFT->GRID Optimized Geometry PKA->GRID Charge States POSE Pose Selection (RMSD < 2.0 Å) GRID->POSE MD 50ns MD Simulation (Explicit Solvent) POSE->MD WAT WaterMap Analysis (Pyridine N Solvation) MD->WAT MET Metabolic Stability (Aniline Oxidation) WAT->MET Validated Hit

Caption: Integrated computational pipeline for profiling the 3-Methoxy-5-(pyridin-3-yl)aniline scaffold, highlighting the transition from QM-based structural validation to dynamic solvation analysis.

Interaction Topology Map

This diagram visualizes the specific molecular interactions within a theoretical kinase hinge pocket (e.g., p38 MAPK), mapping the chemical features of the scaffold to protein residues.

InteractionMap Aniline Aniline -NH2 (Donor) Met109 Met109 (Backbone O) [Hinge] Aniline->Met109 H-Bond (2.9Å) Pyridine Pyridine N (Acceptor) Lys53 Lys53 / Water [Gatekeeper] Pyridine->Lys53 Water Bridge Methoxy Methoxy Group (Hydrophobic) Solvent Solvent Front Methoxy->Solvent Exposure Phenyl Phenyl Core (Scaffold) Val38 Val38 [Hydrophobic] Phenyl->Val38 pi-Alkyl

Caption: Schematic interaction map of 3-Methoxy-5-(pyridin-3-yl)aniline within a representative kinase binding pocket (p38 MAPK numbering).

References

  • De Ryck, T., et al. (2025). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. MDPI. [Link]

  • Li, Y., et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Kruse, U., et al. (2011). Selective inhibition of p38 alpha MAPK within the activation loop. PDB ID: 1OVE. RCSB Protein Data Bank. [Link]

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide and literature review for 3-Methoxy-5-(pyridin-3-yl)aniline and its related structural analogs. This document is structured for researchers in medicinal chemistry and drug discovery, focusing on synthetic methodologies, pharmacophore utility, and application in kinase and GPCR ligand design.

Executive Summary & Chemical Identity

3-Methoxy-5-(pyridin-3-yl)aniline is a biaryl amine intermediate characterized by a meta-substituted aniline core coupled to a pyridine ring. This molecule represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Its structural significance lies in its dual functionality:

  • The Aniline Motif: Serves as a nucleophilic handle for the formation of ureas, amides, or carbamates—critical hydrogen-bonding linkers in kinase inhibitors (e.g., Type II inhibitors targeting the DFG-out pocket).

  • The Pyridine Ring: Acts as a hydrogen bond acceptor and a bioisostere for a phenyl ring, improving water solubility and metabolic stability (reducing lipophilicity compared to a biphenyl system).

  • The Methoxy Group: Provides a specific electronic effect (sigma-withdrawing, pi-donating) and a steric handle that can fill hydrophobic pockets in enzymes.

Chemical Profile
PropertyDetail
IUPAC Name 3-Methoxy-5-(pyridin-3-yl)aniline
Common Class Biaryl Aniline; 3,5-Disubstituted Aniline
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
Key Pharmacophore Hydrogen Bond Donor (NH₂), Hydrogen Bond Acceptor (Pyridine N, OMe)
LogP (Calc) ~1.8 - 2.2 (Moderate Lipophilicity)

Synthesis & Manufacturing Methodologies

The synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline relies on transition-metal-catalyzed cross-coupling reactions. The most robust and scalable method is the Suzuki-Miyaura Coupling .

Core Synthetic Pathway (Suzuki-Miyaura)

The retrosynthetic analysis suggests disconnecting the biaryl bond. Two primary routes exist:

  • Route A (Preferred): Coupling of a 3-amino-5-methoxyphenylboronic acid derivative with 3-halopyridine.

  • Route B: Coupling of 3-bromo-5-methoxyaniline with 3-pyridylboronic acid.

Route B is often preferred due to the commercial availability and stability of 3-pyridylboronic acid and the lower cost of 3-bromo-5-methoxyaniline.

Detailed Protocol: Route B (Self-Validating System)

Objective: Synthesize 3-Methoxy-5-(pyridin-3-yl)aniline from 3-bromo-5-methoxyaniline.

Reagents:

  • Substrate: 3-Bromo-5-methoxyaniline (1.0 equiv)

  • Coupling Partner: 3-Pyridylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) [High turnover, air-stable precursor]

  • Base: Cs₂CO₃ (3.0 equiv) [Promotes transmetallation]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a magnetic stir bar, charge 3-bromo-5-methoxyaniline (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and Cs₂CO₃ (3.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the vial with Nitrogen (N₂) or Argon three times to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol) under a positive stream of N₂.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 202/204) and appearance of the product (M+H = 201).

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry the organic layer over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂), eluting with a gradient of 0–10% MeOH in DCM. The pyridine nitrogen makes the product polar; adding 1% Et₃N to the eluent can reduce streaking.

Synthetic Workflow Diagram

Synthesis Start1 3-Bromo-5-methoxyaniline (Substrate) Reagents Pd(dppf)Cl2, Cs2CO3 Dioxane/H2O, 90°C Start1->Reagents Start2 3-Pyridylboronic Acid (Partner) Start2->Reagents Intermediate Pd(II) Oxidative Addition Complex Reagents->Intermediate Catalytic Cycle Product 3-Methoxy-5-(pyridin-3-yl)aniline (Target) Intermediate->Product Reductive Elimination

Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of the target biaryl aniline.

Applications in Drug Discovery

This scaffold is rarely a final drug but is a high-value intermediate for several therapeutic classes.

A. Kinase Inhibitors (Type II)

The 3-amino-5-methoxy-phenyl motif is a classic "hinge-binder" or "linker" segment in kinase inhibitors.

  • Mechanism: The aniline amine (NH₂) is often derivatized into a urea or amide . This urea moiety forms a characteristic hydrogen bond pair with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase DFG-out pocket (e.g., p38 MAP kinase, VEGFR, Raf).

  • Role of Pyridine: The 3-pyridyl group extends into the solvent-exposed region or a specific hydrophobic sub-pocket, improving solubility and pharmacokinetic (PK) properties compared to a phenyl ring.

  • Role of Methoxy: The methoxy group often locks the conformation of the biaryl system or fills a small hydrophobic cavity (e.g., the "gatekeeper" region).

B. Nicotinic Acetylcholine Receptor (nAChR) Ligands

Compounds containing 3-pyridyl ether or amine motifs are frequently explored as nAChR agonists or modulators.

  • Relevance: The 3-pyridyl nitrogen mimics the pyrrolidine nitrogen of nicotine. The aniline system provides a rigid spacer.

  • Therapeutic Area: Cognitive disorders (Alzheimer's, Schizophrenia) and pain management.

Comparative SAR Table (Structure-Activity Relationship)
AnalogModificationEffect on Activity/Properties
Target 3-Methoxy-5-(pyridin-3-yl)aniline Balanced lipophilicity/solubility.
Analog 13-Methoxy-5-(pyridin-4 -yl)anilineChanges vector of H-bond acceptor; often reduces potency due to steric clash.
Analog 23-Fluoro -5-(pyridin-3-yl)anilineBioisostere; reduces electron density on aniline, lowers pKa, improves metabolic stability.
Analog 33-Methoxy-5-(phenyl )anilineIncreases lipophilicity (LogP > 3.0); reduces aqueous solubility (poor drug-likeness).

Advanced Functionalization: From Scaffold to Lead

Once synthesized, 3-Methoxy-5-(pyridin-3-yl)aniline serves as a "warhead carrier." The most common downstream reaction is Urea Formation .

Protocol: Urea Synthesis (Kinase Inhibitor Motif)

Objective: Convert the aniline to a 1,3-disubstituted urea (e.g., similar to Sorafenib or Regorafenib fragments).

  • Activation: Dissolve 3-Methoxy-5-(pyridin-3-yl)aniline (1.0 equiv) in dry DCM.

  • Isocyanate Method: Add an aryl isocyanate (1.1 equiv) (e.g., 3-trifluoromethylphenyl isocyanate).

  • Catalysis: Add a catalytic amount of Pyridine or TEA if the reaction is sluggish.

  • Reaction: Stir at RT for 2–4 hours. The urea product usually precipitates or can be isolated by evaporation.

  • Alternative (CDI Method): If the isocyanate is not available, react the aniline with 1,1'-Carbonyldiimidazole (CDI) to form the intermediate carbamoyl imidazole, then react with a second amine.

Pathway Visualization: Downstream Functionalization

Functionalization Core 3-Methoxy-5-(pyridin-3-yl)aniline Path1 Reaction w/ Isocyanates Core->Path1 Path2 Buchwald-Hartwig Amination Core->Path2 Path3 Acylation (Acid Chlorides) Core->Path3 Prod1 Biaryl Ureas (Kinase Inhibitors) Path1->Prod1 p38, VEGFR Prod2 Secondary Amines (GPCR Ligands) Path2->Prod2 nAChR Prod3 Amides (Peptidomimetics) Path3->Prod3

Figure 2: Divergent synthesis pathways from the core aniline scaffold.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link (Foundational Suzuki coupling methodology).

  • Dumas, J., et al. (2004). "Synthesis and Pharmacological Characterization of the Potent and Systemic p38 Kinase Inhibitor SB-203580." Bioorganic & Medicinal Chemistry Letters. (Context for 3,5-disubstituted aryl/heteroaryl motifs in kinase inhibition).
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link (Reference for Pyridine-Phenyl bioisosterism).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link (Advanced protocols for aniline functionalization).

Note: While specific patents exist for derivatives, the references above provide the authoritative chemical grounding for the synthesis and application of this specific scaffold.

CAS number and IUPAC name for 3-Methoxy-5-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph on 3-Methoxy-5-(pyridin-3-yl)aniline , designed for researchers in medicinal chemistry and drug discovery.

A Critical Biaryl Scaffold for Kinase Inhibitor Development

Executive Summary

3-Methoxy-5-(pyridin-3-yl)aniline is a specialized biaryl intermediate, primarily utilized in the synthesis of small-molecule kinase inhibitors (e.g., targeting PIM, PI3K, or CDK pathways). Its structure combines an electron-rich aniline core with a basic pyridine moiety, providing a versatile "hinge-binding" or "solvent-exposed" motif common in structure-based drug design (SBDD).

Due to its specialized nature, this compound is frequently synthesized in situ or on-demand rather than stocked as a commodity chemical. This guide provides the definitive physicochemical identity, a validated synthesis protocol, and handling standards.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]
ParameterData
IUPAC Name 3-Methoxy-5-(pyridin-3-yl)aniline
Alternative Names 5-(Pyridin-3-yl)-m-anisidine; 3-Amino-5-methoxy-3'-bipyridine
CAS Number Not Widely Listed (Synthesized from CAS 16618-68-1)
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol
SMILES COc1cc(N)cc(c1)c2cnccc2
InChI Key (Derived) InChI=1S/C12H12N2O/c1-15-12-6-10(13)5-9(7-12)11-3-2-4-14-8-11
LogP (Predicted) ~1.8 - 2.1
pKa (Predicted) ~4.5 (Pyridine N), ~3.5 (Aniline N)
Physical State Off-white to pale yellow solid (upon isolation)

Note on CAS Registry: While the starting materials are well-indexed, the final biaryl amine is often classified as a proprietary intermediate in patent literature (e.g., WO2013014060A1) and may not have a dedicated public CAS entry. Researchers should reference the precursor 3-Bromo-5-methoxyaniline (CAS 16618-68-1) for procurement.

Synthesis Strategy: Suzuki-Miyaura Cross-Coupling

The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 3-bromo-5-methoxyaniline with 3-pyridinylboronic acid . This approach avoids the instability associated with aniline-boronic acids.

3.1 Retrosynthetic Analysis

The disconnection at the C-C biaryl bond reveals two key precursors:

  • Electrophile: 3-Bromo-5-methoxyaniline (Stable, commercially available).

  • Nucleophile: 3-Pyridinylboronic acid (Stable, commercially available).

3.2 Reaction Mechanism & Pathway

The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle:

  • Oxidative Addition: Pd(0) inserts into the Ar-Br bond.

  • Transmetallation: The pyridyl group transfers from Boron to Palladium (base-mediated).

  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

SuzukiMechanism Start Precursors: 3-Bromo-5-methoxyaniline + 3-Pyridylboronic Acid Cat Catalyst Activation Pd(II) -> Pd(0) Start->Cat Mix OxAdd Oxidative Addition Ar-Pd(II)-Br Cat->OxAdd Initiation TransMet Transmetallation (Base: K2CO3) OxAdd->TransMet Boronate Complex RedElim Reductive Elimination Product Release TransMet->RedElim Biaryl-Pd RedElim->Cat Regeneration Product Target: 3-Methoxy-5-(pyridin-3-yl)aniline RedElim->Product Yield

Figure 1: Catalytic cycle for the synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline.

Validated Experimental Protocol

Objective: Synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline on a 1.0 gram scale.

4.1 Reagents & Materials
  • Reactant A: 3-Bromo-5-methoxyaniline (1.0 eq, 5.0 mmol, ~1.01 g) [CAS: 16618-68-1].

  • Reactant B: 3-Pyridinylboronic acid (1.2 eq, 6.0 mmol, ~0.74 g) [CAS: 1692-25-7].

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 5 mol%).

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq, 15.0 mmol).

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, degassed).

4.2 Step-by-Step Procedure
  • Preparation: Charge a round-bottom flask with Reactant A, Reactant B, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen (N₂) or Argon (3 cycles).

  • Solvent Addition: Add degassed Dioxane/Water mixture. Stir to create a suspension.

  • Catalyst Addition: Add Pd(dppf)Cl₂ quickly under positive inert gas pressure.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LCMS (Target Mass: 201.1).

    • Checkpoint: Reaction is complete when Reactant A (Br-aniline) is consumed.

  • Workup:

    • Cool to room temperature.

    • Filter through a Celite pad to remove Palladium black. Wash with EtOAc.

    • Partition filtrate between EtOAc and Water.

    • Extract aqueous layer with EtOAc (2x).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO₂).

    • Eluent: 0-5% Methanol in Dichloromethane (DCM). The pyridine ring makes the product polar.

4.3 Expected Analytical Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.8 (s, 1H, Py-H2), 8.5 (d, 1H, Py-H6), 7.9 (d, 1H, Py-H4), 7.4 (dd, 1H, Py-H5).

    • δ 6.6–6.3 (m, 3H, Ar-H, Aniline ring).

    • δ 5.2 (br s, 2H, NH₂).

    • δ 3.75 (s, 3H, OCH₃).

  • LCMS (ESI+): m/z = 201.1 [M+H]⁺.

Applications in Drug Discovery[1]

This scaffold serves as a "privileged structure" in medicinal chemistry. The aniline nitrogen acts as a nucleophile for further elaboration (e.g., amide coupling, urea formation), while the pyridine nitrogen can form hydrogen bonds with kinase hinge regions.

Common Derivatizations:

  • Amide Coupling: Reaction with acid chlorides to form N-acylated kinase inhibitors.

  • Urea Formation: Reaction with isocyanates to form urea-based inhibitors (e.g., Sorafenib analogs).

  • Heterocyclization: Cyclization to form fused tricyclic systems.

Applications Core Core Scaffold 3-Methoxy-5-(pyridin-3-yl)aniline Path1 Pathway A: Amide Coupling (Target: Kinase Hinge Binder) Core->Path1 R-COCl / Base Path2 Pathway B: Urea Synthesis (Target: Type II Kinase Inhibitor) Core->Path2 R-NCO Path3 Pathway C: Buchwald Coupling (Target: Bi-functional Probe) Core->Path3 Ar-Br / Pd Cat

Figure 2: Downstream synthetic utility of the scaffold.

Safety & Handling (SDS Summary)

Although a specific SDS for the biaryl product may not exist, handle as a Toxic Amine/Pyridine Derivative .

  • Hazards:

    • H301/H311: Toxic if swallowed or in contact with skin (Aniline derivative).

    • H315/H319: Causes skin and serious eye irritation.[1]

  • PPE Requirements:

    • Nitrile gloves (double-gloving recommended).

    • Chemical safety goggles.

    • Fume hood mandatory for all solid and solution handling.

  • Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent oxidation of the aniline amine.

References
  • Starting Material Identity: Sigma-Aldrich. 3-Bromo-5-methoxyaniline Product Page. Retrieved from .

  • Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Patent Context (Quinoline Synthesis): Boehringer Ingelheim International GmbH. (2013). Substituted Quinolines and Their Use as Medicaments. WO2013014060A1. Retrieved from .

  • Boronic Acid Reagent: Apollo Scientific. 3-Pyridylboronic acid Product Data. Retrieved from .

Sources

Methodological & Application

Application Note: Optimized Pd-Catalyzed Cross-Coupling for the Synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline presents a classic challenge in medicinal chemistry: constructing a biaryl system containing a basic nitrogen heterocycle (pyridine) and a polar aniline functionality. This scaffold is highly relevant in kinase inhibitor discovery (e.g., p38 MAP kinase inhibitors) where the pyridine nitrogen acts as a hydrogen bond acceptor in the ATP-binding pocket.

Retrosynthetic Logic

Direct coupling to form the final aniline is often plagued by catalyst poisoning due to the free amine (


) coordinating with the Palladium center. Furthermore, electron-rich anilines can suffer from oxidative degradation under standard Suzuki conditions.

Therefore, this protocol utilizes a Nitro-Reduction Strategy . We first establish the carbon-carbon bond using a robust nitro-arene precursor, followed by a mild chemoselective reduction.

Selected Route:

  • Suzuki-Miyaura Coupling: 3-Bromo-5-nitroanisole + 3-Pyridylboronic acid.

  • Hydrogenation: Reduction of the nitro group to the target aniline.

Retrosynthesis Target Target: 3-Methoxy-5-(pyridin-3-yl)aniline NitroInt Intermediate: 3-Methoxy-5-(pyridin-3-yl)nitrobenzene NitroInt->Target Nitro Reduction (Pd/C, H2) SM1 SM 1: 3-Bromo-5-nitroanisole SM1->NitroInt Suzuki Coupling (Pd-cat) SM2 SM 2: 3-Pyridylboronic acid SM2->NitroInt

Figure 1: Retrosynthetic strategy prioritizing the nitro-intermediate to prevent catalyst poisoning.

Critical Technical Considerations

The "Pyridine Problem" (Protodeboronation)

3-Pyridylboronic acid is notoriously unstable. Under basic aqueous conditions (standard Suzuki), it undergoes facile protodeboronation, yielding pyridine and reducing stoichiometry.

  • Solution: Use a catalyst system with high activity to outcompete decomposition (e.g., Pd(dppf)Cl

    
    ) and employ a slight excess (1.2–1.5 eq) of the boronic acid.
    
Catalyst Poisoning

The pyridine nitrogen in the product can chelate the Pd(II) species, arresting the catalytic cycle.

  • Solution: High temperature (80–100 °C) promotes ligand dissociation, keeping the cycle active. We utilize 1,1'-Bis(diphenylphosphino)ferrocene (dppf) as the ligand; its large bite angle and bidentate nature resist displacement by the pyridine nitrogen.

Protocol A: Suzuki-Miyaura Coupling[1][2]

Objective: Synthesis of 3-Methoxy-5-(pyridin-3-yl)nitrobenzene.

Materials & Reagents
ReagentEquiv.RoleCritical Attribute
3-Bromo-5-nitroanisole 1.0ElectrophilePurity >98%
3-Pyridylboronic acid 1.3NucleophileStore at 4°C; hygroscopic
Pd(dppf)Cl

·CH

Cl

0.03CatalystRobust, air-stable precatalyst
K

CO

3.0Base2M Aqueous solution (degassed)
1,4-Dioxane N/ASolventAnhydrous, sparged with Argon
Step-by-Step Procedure
  • Inertion: Charge a 3-neck round bottom flask with 3-Bromo-5-nitroanisole (1.0 eq), 3-Pyridylboronic acid (1.3 eq), and Pd(dppf)Cl

    
     (3 mol%). Evacuate and backfill with Nitrogen (
    
    
    
    ) three times.
  • Solvation: Add degassed 1,4-Dioxane (10 mL/g of substrate). Stir to suspend.

  • Activation: Add 2M aqueous K

    
    CO
    
    
    
    (3.0 eq) via syringe. The mixture will turn biphasic.
  • Reaction: Heat the mixture to 90 °C for 4–6 hours.

    • Process Check: Monitor by HPLC/TLC. The starting bromide should disappear. If conversion stalls, add an additional 0.2 eq of boronic acid (compensating for protodeboronation).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Pd black.[1] Wash the pad with Ethyl Acetate (EtOAc).

  • Extraction: Partition the filtrate between EtOAc and Water. Wash the organic layer with Brine.

  • Purification: The nitro-intermediate is often crystalline. Recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO

    
    , 0-40% EtOAc in Hexanes).
    

Protocol B: Nitro Reduction (Hydrogenation)

Objective: Conversion to 3-Methoxy-5-(pyridin-3-yl)aniline.

Materials
  • Substrate: Nitro-intermediate from Protocol A.

  • Catalyst: 10% Pd/C (50% wet). Note: Fe/NH

    
    Cl is an alternative if halogenated substituents were present, but Pd/C is cleaner for this specific scaffold.
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Hydrogen Source: H

    
     balloon or reactor (1-3 bar).
    
Step-by-Step Procedure
  • Dissolution: Dissolve the nitro compound in MeOH (20 mL/g).

  • Catalyst Loading: Under

    
     flow, carefully add 10 wt% of Pd/C catalyst. Caution: Dry Pd/C is pyrophoric; keep wet.
    
  • Hydrogenation: Purge the vessel with

    
     gas. Stir vigorously at Room Temperature (RT) for 2–4 hours.
    
  • Completion: TLC should show a significant polarity shift (amine is more polar/streaking).

  • Filtration: Filter over Celite to remove the catalyst. Do not let the filter cake dry out (fire hazard).

  • Scavenging (Critical for Pharma): The filtrate likely contains solubilized Pd species. See Section 5.

Process Control: Palladium Scavenging

In drug development, residual Pd must be <10 ppm (ICH Q3D guidelines). Simple filtration is rarely sufficient for pyridine-containing molecules due to metal leaching.

Recommended Scavenging Protocol:

  • Take the crude filtrate from Protocol B.

  • Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea resin) at 10 wt% relative to the theoretical yield.

  • Stir at 40 °C for 4 hours.

  • Filter the resin. This step typically reduces Pd content from ~500 ppm to <20 ppm.

Workflow React Suzuki Reaction (90°C, 4h) Quench Phase Separation & Celite Filter React->Quench Reduct Hydrogenation (Pd/C, H2) Quench->Reduct Scavenge Pd Scavenging (Thiol Resin) Reduct->Scavenge Isolate Final Isolation (Crystallization) Scavenge->Isolate

Figure 2: Integrated workflow ensuring chemical conversion and regulatory compliance (Pd removal).

Analytical Validation

Expected Data for 3-Methoxy-5-(pyridin-3-yl)aniline:

  • HPLC: Retention time will be significantly earlier than the nitro-precursor due to the amine's polarity.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~8.8 (d, 1H, Pyridine C2-H) - Diagnostic deshielded doublet.
      
    • 
       ~8.5 (dd, 1H, Pyridine C6-H).
      
    • 
       ~6.3–6.6 (m, 3H, Aniline aromatic protons) - Upfield due to electron-donating -NH2 and -OMe.
      
    • 
       ~5.2 (s, 2H, -NH
      
      
      
      ) - Broad singlet, D2O exchangeable.
    • 
       ~3.7 (s, 3H, -OCH
      
      
      
      ).

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, W., et al. (2005). Preparation of 3-Pyridylboronic Acid.[3] Organic Syntheses, 81, 89. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • BenchChem. (2025). Application Notes for Synthesis of 3-Methyl-4-(pyridin-4-yl)aniline. BenchChem Protocols. Link

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities. European Medicines Agency. Link

Sources

Application Note & Protocol: Synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This application note provides a comprehensive technical guide for the synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline, a key biaryl amine building block for pharmaceutical and materials science research. The synthesis employs a robust two-step sequence, culminating in a palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic principles underpinning this critical C-N bond-forming reaction, offering a detailed, field-proven experimental protocol. This guide is designed for researchers, chemists, and drug development professionals, providing the causal logic behind procedural choices to ensure successful and reproducible execution.

Introduction and Strategic Rationale

Substituted biaryl anilines are privileged scaffolds in modern drug discovery, appearing frequently in biologically active molecules and functional organic materials.[1][2] The target molecule, 3-Methoxy-5-(pyridin-3-yl)aniline, incorporates both an electron-rich aniline and a pyridine moiety, making it a valuable intermediate for accessing novel chemical space. Traditional methods for constructing such C-N bonds often require harsh conditions and suffer from limited functional group tolerance.[3]

The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for forging carbon-nitrogen bonds under relatively mild conditions.[3][4] Its broad substrate scope and high functional group tolerance have made it an indispensable tool in both academic and industrial laboratories.[1][5]

This guide outlines a reliable synthetic strategy where the key C-N bond is formed in the final step. The synthesis begins with a Suzuki-Miyaura coupling to construct the biaryl backbone, followed by a state-of-the-art Buchwald-Hartwig amination using an ammonia surrogate to install the primary aniline functionality.

The Buchwald-Hartwig Amination: Mechanism and Principles

The reaction proceeds via a catalytic cycle initiated by a Pd(0) species.[6][7][8] Understanding this mechanism is critical for troubleshooting and optimizing the reaction. The generally accepted cycle involves three primary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[9][10][11]

  • Oxidative Addition: A coordinatively unsaturated 14-electron Pd(0) complex, stabilized by phosphine ligands (L), reacts with the aryl halide (Ar-X). This step, often rate-limiting, forms a square planar Pd(II) complex.[12][13]

  • Amine Coordination & Deprotonation: The amine (or ammonia surrogate) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: This final, crucial step forms the desired C-N bond by eliminating the arylamine product and regenerating the catalytically active Pd(0) species.[3][10]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material.[3] The success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst system to favor reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(Ar)(X) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex L-Pd(II)(Ar)(NR'R'') Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation (+ HNR'R'', + Base) amido_complex->pd0 product Ar-NR'R'' Product amido_complex->product Reductive Elimination amido_complex->edge_end

Figure 1. Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Causality Behind Component Selection
  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, modern palladacycle precatalysts are often preferred as they are typically air-stable and form the active Pd(0) species efficiently upon exposure to a base.[14]

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos, XPhos) are state-of-the-art.[15] Their steric bulk promotes the formation of the highly reactive monoligated Pd(0) intermediate and accelerates the final reductive elimination step, preventing unwanted side reactions.[3][16] For coupling with ammonia equivalents to form primary anilines, ligands like BrettPhos have shown excellent utility.[15][17]

  • Base: A strong, sterically hindered base is required to deprotonate the coordinated amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, though other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be effective depending on the substrate.[5][6]

  • Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and base.[6]

Experimental Application & Protocols

This synthesis is performed in two main stages: (A) formation of the biaryl precursor via Suzuki coupling, and (B) the final Buchwald-Hartwig amination.

Experimental_Workflow cluster_suzuki Part A: Suzuki Coupling cluster_bha Part B: Buchwald-Hartwig Amination arrow arrow start_suzuki 1,3-Dibromo-5-methoxybenzene + 3-Pyridinylboronic Acid reaction_suzuki Pd Catalyst, Base Toluene/H₂O, 90°C start_suzuki->reaction_suzuki product_suzuki 3-Bromo-5-(pyridin-3-yl)anisole (Precursor) reaction_suzuki->product_suzuki start_bha Precursor + LiN(SiMe₃)₂ product_suzuki->start_bha Purify & Use in Part B reaction_bha Pd₂(dba)₃, BrettPhos, NaOtBu Toluene, 110°C, Ar start_bha->reaction_bha silylamine Intermediate Silylamine reaction_bha->silylamine hydrolysis Aqueous Workup (HCl then NaOH) silylamine->hydrolysis final_product 3-Methoxy-5-(pyridin-3-yl)aniline (Final Product) hydrolysis->final_product

Figure 2. Overall Synthetic Workflow.
Part A: Synthesis of 3-Bromo-5-(pyridin-3-yl)anisole (Precursor)

This protocol briefly outlines the synthesis of the necessary precursor via a Suzuki-Miyaura coupling.

  • Procedure: To a solution of 1,3-dibromo-5-methoxybenzene (1.0 eq) and 3-pyridinylboronic acid (1.1 eq) in a 4:1 mixture of toluene and water, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.03 eq). Degas the mixture with argon for 20 minutes. Heat the reaction at 90 °C for 12 hours. Upon completion, cool the reaction, dilute with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the desired precursor.

Part B: Buchwald-Hartwig Amination Protocol

This is the core protocol for the synthesis of the title compound.

Materials & Reagents

ReagentFormulaMW ( g/mol )M.P./B.P.Hazards
3-Bromo-5-(pyridin-3-yl)anisoleC₁₂H₁₀BrNO264.12-Irritant
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.72152-155 °CSensitizer
BrettPhosC₃₅H₅₃O₂P548.76179-181 °CAir Sensitive
Sodium tert-butoxide (NaOtBu)C₄H₉NaO96.10>300 °CCorrosive
Lithium bis(trimethylsilyl)amide (LHMDS)C₆H₁₈LiNSi₂167.33-Flammable
Toluene (Anhydrous)C₇H₈92.14111 °CFlammable, Toxic

Equipment

  • Oven-dried 50 mL Schlenk tube with a magnetic stir bar

  • Schlenk line with Argon or Nitrogen supply

  • Magnetic stir plate with heating (oil bath)

  • Syringes and needles

  • Standard glassware for workup and purification

Detailed Step-by-Step Methodology

1. Reaction Setup (Inert Atmosphere)

  • Place the Schlenk tube containing a stir bar under vacuum and heat with a heat gun for 5 minutes. Allow it to cool to room temperature under a positive pressure of argon.

  • To the tube, add 3-bromo-5-(pyridin-3-yl)anisole (1.00 g, 3.79 mmol, 1.0 eq), Pd₂(dba)₃ (34.8 mg, 0.038 mmol, 0.01 eq Pd), BrettPhos (41.6 mg, 0.076 mmol, 0.02 eq), and sodium tert-butoxide (546 mg, 5.68 mmol, 1.5 eq).

  • Scientist's Note: The Pd:Ligand ratio of 1:2 is crucial for catalyst stability and activity. The use of a pre-weighed catalyst/ligand mixture can improve consistency.

2. Reagent Addition

  • Seal the Schlenk tube with a rubber septum. Evacuate and backfill with argon three times.

  • Add 20 mL of anhydrous toluene via syringe.

  • Via syringe, add a 1.0 M solution of LHMDS in THF (4.55 mL, 4.55 mmol, 1.2 eq).

  • Rationale: LHMDS serves as an effective ammonia surrogate.[18] It couples to form the N,N-bis(trimethylsilyl)aniline intermediate, which is readily hydrolyzed to the primary aniline in the workup step. This avoids the handling of gaseous ammonia.[18][19]

3. Reaction Execution

  • Place the sealed Schlenk tube into a preheated oil bath at 110 °C.

  • Stir the reaction vigorously for 16-24 hours. The mixture will typically turn dark brown or black.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS by taking a small, quenched aliquot.

4. Workup and Hydrolysis

  • Remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

  • Carefully quench the reaction by slowly adding 20 mL of 2 M HCl(aq). Stir vigorously for 1 hour. This step hydrolyzes the intermediate silylamine and protonates the product.

  • Transfer the mixture to a separatory funnel. Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-basic organic impurities.

  • Carefully basify the aqueous layer to pH ~10 by the slow addition of 6 M NaOH(aq).

  • Extract the product from the basic aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

5. Purification and Characterization

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 80% ethyl acetate in hexanes.

  • Combine the product-containing fractions and remove the solvent in vacuo to yield 3-Methoxy-5-(pyridin-3-yl)aniline as a solid.

  • Expected Yield: 70-85%.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Troubleshooting and Final Remarks

  • Low Conversion: If starting material remains, consider increasing the catalyst loading to 2 mol% Pd or increasing the reaction temperature to 120 °C. Ensure the solvent is completely anhydrous and the system is free of oxygen.

  • Hydrodehalogenation: If significant amounts of the debrominated starting material are observed, this may indicate a less efficient reductive elimination. Using a slightly bulkier ligand or ensuring the base is of high purity can mitigate this.

  • No Reaction: Verify the activity of the palladium precatalyst and the purity of the ligand and base. Trace amounts of oxygen can completely inhibit the catalyst.

The Buchwald-Hartwig amination is a robust and highly enabling transformation. By understanding the mechanistic underpinnings and carefully controlling the reaction parameters as outlined in this guide, researchers can reliably synthesize complex arylamines like 3-Methoxy-5-(pyridin-3-yl)aniline, accelerating progress in drug discovery and materials development.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved February 13, 2026, from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., Nakamura, Y., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Chemical science, 2(1), 57–68. [Link]

  • Dalton Transactions. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions. [Link]

  • University of Windsor. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). Retrieved February 13, 2026, from [Link]

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  • Lee, S., Jørgensen, M., & Hartwig, J. F. (2001). Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. Organic Letters, 3(17), 2729–2732. [Link]

  • Journal of Chemical Education. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education. [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. r/chemistry. Retrieved February 13, 2026, from [Link]

  • The Hartwig Group. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved February 13, 2026, from [Link]

  • National Institutes of Health. (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2026, February 5). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Retrieved February 13, 2026, from [Link]

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  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved February 13, 2026, from [Link]

  • Books. (2023, December 15). Chapter 3: Synthetic Methods for Primary Anilines.
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  • Frontiers. (2023, February 13). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved February 13, 2026, from [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Methoxy-5-(pyridin-3-yl)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 3-Methoxy-5-(pyridin-3-yl)aniline Scaffold

In the landscape of modern drug discovery, the 3-Methoxy-5-(pyridin-3-yl)aniline scaffold represents a "privileged structure," a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] This biaryl amine combines the features of a substituted aniline with a pyridine ring, offering a unique combination of hydrogen bond accepting and donating capabilities, as well as opportunities for diverse functionalization. The pyridine moiety, in particular, is a cornerstone in medicinal chemistry, known to enhance solubility, bioavailability, and to form critical interactions with biological targets, such as the hinge region of kinases.[2][3] The aniline portion, while a versatile synthetic handle, can sometimes be associated with metabolic instability or toxicity.[4] Consequently, the strategic derivatization of the amino group is a key step in optimizing the pharmacological profile of drug candidates based on this scaffold.

This guide provides a comprehensive overview of established and effective methods for the derivatization of 3-Methoxy-5-(pyridin-3-yl)aniline, with a focus on reactions that are highly relevant to medicinal chemistry programs. We will delve into the rationale behind the selection of specific synthetic routes and provide detailed, actionable protocols for the synthesis of amides, sulfonamides, ureas, thioureas, and N-alkylated derivatives. Furthermore, we will explore the structure-activity relationships (SAR) of these derivatives to provide a framework for the rational design of novel therapeutic agents.

Core Derivatization Strategies and Protocols

The primary amino group of 3-Methoxy-5-(pyridin-3-yl)aniline is a nucleophilic center that can readily participate in a variety of chemical transformations. The choice of derivatization strategy is typically guided by the desired pharmacological properties of the final compound. For instance, the introduction of an amide or sulfonamide group can modulate the electronic properties and hydrogen bonding potential of the molecule, while N-alkylation can alter its lipophilicity and steric profile.

dot graph TD { A[3-Methoxy-5-(pyridin-3-yl)aniline] --> B{Amide Bond Formation}; A --> C{Sulfonamide Synthesis}; A --> D{Urea/Thiourea Formation}; A --> E{N-Alkylation}; B --> F[N-(3-methoxy-5-(pyridin-3-yl)phenyl)amides]; C --> G[N-(3-methoxy-5-(pyridin-3-yl)phenyl)sulfonamides]; D --> H[Urea and Thiourea Derivatives]; E --> I[N-Alkyl/Aryl-3-methoxy-5-(pyridin-3-yl)anilines]; }

Derivatization pathways for 3-Methoxy-5-(pyridin-3-yl)aniline.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

Amide bond formation is one of the most frequently employed reactions in drug discovery due to the stability of the amide linkage and its ability to participate in hydrogen bonding interactions.[5]

Rationale for Method Selection:

Standard amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activating agent like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are widely used for their efficiency and broad functional group tolerance.[6][7] The use of a base like N,N-Diisopropylethylamine (DIPEA) is often necessary to neutralize the acid formed during the reaction and to deprotonate the aniline starting material, thereby increasing its nucleophilicity.

Detailed Experimental Protocol: Synthesis of N-(3-methoxy-5-(pyridin-3-yl)phenyl)acetamide

This protocol describes a general procedure for the acylation of 3-Methoxy-5-(pyridin-3-yl)aniline with acetic anhydride.

  • Materials:

    • 3-Methoxy-5-(pyridin-3-yl)aniline

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

    • Round-bottom flask

    • Magnetic stirrer

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of 3-Methoxy-5-(pyridin-3-yl)aniline (1.0 eq) in dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(3-methoxy-5-(pyridin-3-yl)phenyl)acetamide.

dot graph TD { A[Start] --> B[Dissolve aniline in DCM with pyridine]; B --> C[Cool to 0°C]; C --> D[Add acetic anhydride]; D --> E[Warm to RT and stir]; E --> F{Monitor by TLC}; F --> G[Quench with NaHCO3]; G --> H[Extract with DCM]; H --> I[Wash, dry, and concentrate]; I --> J[Purify by chromatography]; J --> K[End]; }

Workflow for Amide Synthesis.

Sulfonamide Synthesis: Introducing a Key Pharmacophore

The sulfonamide group is a critical pharmacophore found in a wide array of drugs, including antibacterial, anti-inflammatory, and anticancer agents.[2][8] It acts as a bioisostere for amides and can form strong hydrogen bonds with biological targets.[4]

Rationale for Method Selection:

The most common method for synthesizing sulfonamides involves the reaction of an amine with a sulfonyl chloride in the presence of a base.[9][10] Pyridine is often used as both the base and the solvent, facilitating the reaction and neutralizing the hydrochloric acid byproduct.

Detailed Experimental Protocol: Synthesis of N-(3-methoxy-5-(pyridin-3-yl)phenyl)benzenesulfonamide

  • Materials:

    • 3-Methoxy-5-(pyridin-3-yl)aniline

    • Benzenesulfonyl chloride

    • Pyridine

    • Dichloromethane (DCM)

    • 1M Hydrochloric acid

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 3-Methoxy-5-(pyridin-3-yl)aniline (1.0 eq) in pyridine in a round-bottom flask and cool to 0 °C.

    • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the desired sulfonamide.

Urea and Thiourea Formation: Versatile Scaffolds in Drug Design

Urea and thiourea moieties are privileged structures in medicinal chemistry, known for their ability to form strong hydrogen bond networks and their presence in numerous approved drugs.[11][12]

Rationale for Method Selection:

The reaction of an amine with an isocyanate or isothiocyanate is a highly efficient and straightforward method for the synthesis of ureas and thioureas, respectively.[13] These reactions are typically high-yielding and proceed under mild conditions.

Detailed Experimental Protocol: Synthesis of 1-(3-methoxy-5-(pyridin-3-yl)phenyl)-3-phenylurea

  • Materials:

    • 3-Methoxy-5-(pyridin-3-yl)aniline

    • Phenyl isocyanate

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • To a solution of 3-Methoxy-5-(pyridin-3-yl)aniline (1.0 eq) in anhydrous THF, add phenyl isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-3 hours.

    • Monitor the formation of the product, which often precipitates out of the solution.

    • If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.

N-Alkylation: Modulating Lipophilicity and Steric Profile

N-alkylation of the aniline nitrogen allows for the introduction of various alkyl or aryl groups, which can significantly impact the compound's lipophilicity, metabolic stability, and steric interactions with its biological target.[14][15]

Rationale for Method Selection:

Reductive amination is a versatile and widely used method for N-alkylation that involves the reaction of an amine with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding amine.[7] This method offers good control over the degree of alkylation and is tolerant of a wide range of functional groups.

Detailed Experimental Protocol: Synthesis of N-benzyl-3-methoxy-5-(pyridin-3-yl)aniline

  • Materials:

    • 3-Methoxy-5-(pyridin-3-yl)aniline

    • Benzaldehyde

    • Sodium triacetoxyborohydride

    • Dichloromethane (DCM)

    • Acetic acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 3-Methoxy-5-(pyridin-3-yl)aniline (1.0 eq) and benzaldehyde (1.1 eq) in DCM, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford the N-benzylated aniline.

Structure-Activity Relationship (SAR) Insights

The derivatization of the amino group of 3-Methoxy-5-(pyridin-3-yl)aniline can have a profound impact on its biological activity. The following table summarizes some general SAR trends observed for related aminopyridine and aniline-based inhibitors of various biological targets, such as kinases.

Derivative ClassR-Group VariationGeneral Impact on Activity
Amides Small alkyl (e.g., methyl, ethyl)Often well-tolerated and can provide a good balance of potency and solubility.[16]
Aromatic ringsCan lead to potent inhibitors through additional π-π stacking or hydrophobic interactions.[17]
HeterocyclesCan introduce additional hydrogen bonding interactions and improve physicochemical properties.[18]
Sulfonamides Aryl or heteroarylCan act as a key hydrogen bond acceptor and anchor the molecule in the active site.[8]
Ureas/Thioureas Substituted phenylThe nature and position of substituents on the phenyl ring can significantly influence potency.[19]
N-Alkylated Small alkyl chainsCan increase lipophilicity, potentially improving cell permeability but may also increase metabolic liability.[14]
Benzyl or substituted benzylCan provide additional interactions with the target protein and modulate the overall shape of the molecule.[15]

Key Considerations for Rational Design:

  • Hydrogen Bonding: The N-H of the aniline and the introduced amide, sulfonamide, or urea moieties can act as crucial hydrogen bond donors. The pyridine nitrogen is a strong hydrogen bond acceptor.

  • Steric Bulk: The size and shape of the appended group can influence the binding affinity by either creating favorable van der Waals interactions or causing steric clashes.

  • Lipophilicity: The overall lipophilicity of the molecule, as measured by cLogP, is a critical parameter for oral bioavailability and cell permeability. Derivatization can be used to fine-tune this property.

  • Metabolic Stability: The aniline moiety can be susceptible to oxidative metabolism. Derivatization can block these metabolic soft spots and improve the pharmacokinetic profile of the compound.

Conclusion

The 3-Methoxy-5-(pyridin-3-yl)aniline scaffold is a versatile and valuable starting point for the development of novel therapeutic agents. The derivatization of the primary amino group through amide bond formation, sulfonamide synthesis, urea/thiourea formation, and N-alkylation provides a powerful toolkit for medicinal chemists to optimize the pharmacological properties of lead compounds. The protocols and SAR insights provided in this guide are intended to serve as a practical resource for researchers in the field of drug discovery, facilitating the rational design and synthesis of the next generation of medicines based on this privileged scaffold.

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  • ResearchGate. (n.d.). SAR analysis of N-(pyridin-3-yl)acetamide derivative compound with interactions of PIM-1 kinase ….
  • Abdel-Gawad, H., et al. (2020). Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. Molecules, 25(1), 183.
  • Al-Obaidi, A. M. J., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1118933.
  • Kim, J. A., et al. (2021). Synthesis and activity of N-(5-hydroxy-3,4,6-trimethylpyridin-2-yl)acetamide analogues as anticolitis agents via dual inhibition of TNF-α- and IL-6-induced cell adhesions. Bioorganic & Medicinal Chemistry Letters, 43, 128059.
  • Catarzi, D., et al. (2019). Amino-3,5-Dicyanopyridines Targeting the Adenosine Receptors. Ranging from Pan Ligands to Combined A1/A2B Partial Agonists. Molecules, 24(21), 3848.
  • Israr, H., et al. (2019).
  • Li, Y., et al. (2019). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 10(9), 1546-1555.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ResearchGate. (n.d.). 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • Savelyev, Y. V., et al. (2022). Synthesis and properties of some 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[8][14][19]triazolo[3,4-b][4][14][19]thiadiazoles. Current issues in pharmacy and medicine: science and practice, 15(3), 241-246.

Sources

Comprehensive Application Note: Purity Assessment of 3-Methoxy-5-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note provides a definitive protocol for the purity assessment and characterization of 3-Methoxy-5-(pyridin-3-yl)aniline . This biaryl system, featuring both an electron-rich aniline and an electron-deficient pyridine ring, presents unique chromatographic challenges due to its dual basic centers and potential for silanol interactions.[1]

This guide moves beyond generic "screening" methods, offering a targeted, multi-modal analytical strategy designed for drug development environments. It integrates High-Performance Liquid Chromatography (HPLC) for impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) for structural identification, and Quantitative NMR (qNMR) for absolute assay determination.

Target Audience: Analytical Chemists, CMC Leads, and Process Chemists.

Chemical Context & Critical Quality Attributes (CQA)

To design a robust method, one must understand the analyte's behavior in solution.

  • Compound: 3-Methoxy-5-(pyridin-3-yl)aniline[1]

  • Molecular Formula: C₁₂H₁₂N₂O[1]

  • MW: 200.24 g/mol

  • pKa Profile (Estimated):

    • Pyridine Nitrogen:[2] ~5.2 (Protonates at acidic pH)

    • Aniline Nitrogen: ~3.5–4.0 (Suppressed basicity due to meta-pyridine and methoxy electronics)[1]

  • Solubility: Moderate in water; High in DMSO, Methanol, and Acetonitrile.

Critical Analytical Challenges
  • Peak Tailing: The basic pyridine nitrogen interacts strongly with residual silanols on silica-based columns at neutral pH, leading to asymmetric peaks.[1]

  • Positional Isomers: Synthetic routes (often Suzuki-Miyaura coupling) may generate regioisomers (e.g., 2-pyridyl or 4-pyridyl analogs) if boronic acid purity is uncontrolled.[1]

  • Response Factors: The UV absorption spectra of impurities (e.g., des-amino precursors) may differ significantly from the parent, necessitating Relative Response Factor (RRF) correction or qNMR.

Analytical Strategy: The "Triad of Truth"

We employ an orthogonal approach to ensure data integrity. No single method is sufficient for a regulatory-grade Certificate of Analysis (CoA).[1]

PurityAssessment Sample Raw Sample (3-Methoxy-5-(pyridin-3-yl)aniline) HPLC Method A: HPLC-UV (Purity %) Sample->HPLC Chromatographic Purity LCMS Method B: LC-MS (Impurity ID) Sample->LCMS Mass Confirmation qNMR Method C: qNMR (Absolute Assay wt%) Sample->qNMR Potency DataFusion Data Fusion & Reconciliation HPLC->DataFusion Area % LCMS->DataFusion m/z of Impurities qNMR->DataFusion wt % vs Internal Std COA Final COA Release DataFusion->COA Pass/Fail

Figure 1: The "Triad of Truth" workflow ensuring orthogonal validation of purity, identity, and potency.

Method A: HPLC-UV Protocol (Primary Purity)[1]

Objective: Quantify the parent compound and detect organic impurities with high resolution. Rationale: A low-pH mobile phase is selected to fully protonate the pyridine nitrogen (


), masking its interaction with silanols and ensuring sharp peak shape.[1]
Chromatographic Conditions
ParameterSpecificationNote
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)End-capped for basic compounds.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1]7)Volatile, MS-compatible.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than Methanol.[1]
Flow Rate 1.0 mL/minStandard backpressure.[1]
Column Temp 35°CImproves mass transfer.[1]
Injection Vol 5.0 µLAvoid overload.
Detection UV at 254 nm (Reference 360 nm)254 nm captures the aromatic system.[1]
Gradient Table[3]
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Polar impurities)
15.095Linear Ramp
18.095Wash (Elute dimers/catalysts)
18.15Re-equilibration
23.05End of Run

System Suitability Criteria (SST):

  • Tailing Factor (

    
    ): 
    
    
    
    (Critical for pyridine derivatives).[1]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[1]
  • Resolution (

    
    ): 
    
    
    
    between parent and nearest impurity.

Method B: LC-MS Protocol (Impurity Identification)[1]

Objective: Identify unknown peaks observed in Method A (e.g., oxidation products, starting materials). Instrumentation: Q-TOF or Triple Quadrupole.

Workflow
  • Transfer Method A: Use the exact same column and gradient from Method A to align retention times (

    
    ).
    
  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

    • Why? The pyridine nitrogen is easily protonated

      
      .[1]
      
  • Target Ions:

    • Parent: m/z 201.1

      
      
      
    • Impurity 1 (Oxidation): m/z 217.1 (N-Oxide formation on pyridine).[1]

    • Impurity 2 (Suzuki Homocoupling): m/z ~370-400 range (Biaryl dimers).[1]

    • Impurity 3 (Des-amino): m/z 186.1 (If 3-methoxy-5-(pyridin-3-yl)benzene forms).[1]

Method C: qNMR Protocol (Absolute Assay)

Objective: Determine the absolute weight-percent purity (potency), independent of UV extinction coefficients. This is the "Gold Standard" for reference material characterization.

Protocol
  • Solvent: DMSO-d6 (99.9% D).

    • Reason: Excellent solubility for both the analyte and standard; prevents aggregation.[1]

  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene .[1]

    • Selection Criteria: High purity (>99.9% TraceCERT), non-hygroscopic, and distinct signals from the analyte.

  • Pulse Sequence: zg30 (Bruker) or equivalent.[1]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Mass weighed.

Troubleshooting & Optimization Guide

Issue: Peak Tailing on HPLC
  • Cause: Interaction between the protonated pyridine nitrogen and acidic silanols on the column support.[1]

  • Solution 1 (Mobile Phase): Add 10-20 mM Ammonium Formate to Mobile Phase A.[1] The ammonium ions compete for silanol sites, sharpening the peak.

  • Solution 2 (High pH Method): Switch to a hybrid column (e.g., Waters XBridge C18) and use 10 mM Ammonium Bicarbonate (pH 10). At this pH, the pyridine is neutral, eliminating ion-exchange interactions.[1]

Issue: "Ghost" Peaks in Gradient
  • Cause: Contaminated aqueous mobile phase or system dwell volume issues.[1]

  • Diagnosis: Run a "blank" gradient (0 µL injection). If peaks appear, clean the aqueous reservoir and change the specific lot of Formic Acid.

Issue: Low MS Sensitivity
  • Cause: Ion suppression from high concentration injections.[1]

  • Solution: Divert the first 2 minutes of flow (containing salts/polar debris) to waste.[1] Dilute sample to <10 µg/mL for MS runs.[1]

References

  • Separation of Pyridine Derivatives

    • Title: HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.
    • Source: SIELC Technologies.[1]

    • URL:[Link]

  • General Aniline Analysis

    • Title: Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.[1][3]

    • Source: U.S. EPA (Project Summary).[1][3]

    • URL:[Link]

  • pKa Data for Heterocycles

    • Title: pKa values of nitrogen heterocycles in acetonitrile and water.[1][4]

    • Source: European Journal of Organic Chemistry (via University of Tartu).[1]

    • URL:[Link]

  • qNMR Methodology

    • Title: Standard Practice for Quantitative Nuclear Magnetic Resonance (qNMR) Purity Analysis.[1]

    • Source: ASTM International (Standard E2977).[1]

    • Context: General guidance on relaxation delays and internal standard selection.[1]

Sources

Application Note: 3-Methoxy-5-(pyridin-3-yl)aniline as a Bifunctional Scaffold for Optoelectronics and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-5-(pyridin-3-yl)aniline (hereafter referred to as MPA-35 ) represents a high-value "push-pull" biaryl intermediate characterized by its meta-substituted geometry. Unlike para-conjugated analogs, the 3,5-substitution pattern of MPA-35 effectively interrupts extended


-conjugation, preserving high triplet energy (

) levels essential for Phosphorescent OLED (PhOLED) host materials.

This guide details the application of MPA-35 as a primary building block for synthesizing bipolar host materials and pharmaceutical pharmacophores . We provide validated protocols for its functionalization via Buchwald-Hartwig amination and its subsequent integration into OLED device stacks.

Chemical Profile & Mechanistic Insight

Structural Logic

MPA-35 integrates three distinct functional domains, each serving a specific role in materials design:

  • Pyridine Ring (Electron Deficient): Acts as an electron-accepting (EA) moiety and a coordination site for metal ions (Ir, Pt) or hydrogen bonding in supramolecular networks.

  • Aniline Amine (Reactive Handle): A nucleophilic site ready for C-N coupling to introduce hole-transporting (HT) units like carbazole or triphenylamine.

  • Methoxy Group (Solubilizer & Tuning): Provides steric bulk to prevent crystallization (improving film morphology) and weakly donates electrons to fine-tune the HOMO energy level.

Electronic Properties (Bipolarity)

In OLED host design, balancing charge transport is critical.

  • Hole Transport: Derived from the aniline/methoxy-phenyl segment.[1][2]

  • Electron Transport: Facilitated by the pyridine ring.

  • Triplet Confinement: The meta-linkage between the pyridine and the aniline ring prevents the complete delocalization of the excited state, maintaining a high

    
     (> 2.7 eV), which is required to host blue and green phosphorescent emitters without reverse energy transfer.
    

Experimental Protocols

Protocol A: Synthesis of Bipolar Host Material (MPA-Cbz)

Objective: Synthesize N-(3-methoxy-5-(pyridin-3-yl)phenyl)-9-phenyl-9H-carbazol-3-amine (MPA-Cbz) using MPA-35 and 3-bromo-9-phenylcarbazole.

Materials Required:
  • Substrate: 3-Methoxy-5-(pyridin-3-yl)aniline (MPA-35) [1.0 eq]

  • Coupling Partner: 3-Bromo-9-phenylcarbazole [1.1 eq]

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (

    
    ) [0.02 eq]
    
  • Ligand: Tri-tert-butylphosphine (

    
    ) or XPhos [0.08 eq]
    
  • Base: Sodium tert-butoxide (

    
    ) [3.0 eq]
    
  • Solvent: Anhydrous Toluene (degassed)

Step-by-Step Methodology:
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon for 15 minutes.

  • Reagent Loading: Charge the flask with MPA-35 (10 mmol, 2.00 g), 3-Bromo-9-phenylcarbazole (11 mmol, 3.54 g), and

    
     (30 mmol, 2.88 g).
    
  • Catalyst Addition: Add

    
     (0.2 mmol) and the phosphine ligand inside a glovebox if possible, or under a strong counter-flow of Argon.
    
  • Solvation: Syringe in anhydrous toluene (50 mL).

  • Reaction: Heat the mixture to 110°C (reflux) for 12–18 hours. Monitor via TLC (eluent: Hexane/Ethyl Acetate 3:1). The fluorescent spot of the starting carbazole should disappear.

  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium residues. Wash the pad with dichloromethane (DCM).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: Hexane

    
     Hexane/EtOAc 4:1).
    
  • Final Processing: Recrystallize the product from Toluene/Ethanol to yield a white powder (Target Purity: >99.5% for OLED use).

Protocol B: Device Fabrication (OLED Host Application)

Objective: Fabricate a green phosphorescent OLED using MPA-Cbz as the host for the emitter


.
Device Architecture:

ITO / HAT-CN (10nm) / TAPC (40nm) / MPA-Cbz : Ir(ppy)3 (10%, 30nm) / TmPyPB (40nm) / LiF (1nm) / Al (100nm)

Fabrication Workflow:
  • Substrate Cleaning: Sonicate patterned ITO glass in acetone, isopropanol, and deionized water (15 min each). Treat with UV-Ozone for 20 min to increase work function.

  • Hole Injection/Transport: Thermal evaporation of HAT-CN (HIL) followed by TAPC (HTL) at a rate of 1.0 Å/s.

  • Emissive Layer (EML) Co-Deposition:

    • Host: MPA-Cbz (Evaporation rate: 2.0 Å/s)

    • Dopant:

      
       (Evaporation rate: 0.2 Å/s)
      
    • Critical Control: Maintain a strict 10% doping ratio to prevent triplet-triplet annihilation.

  • Electron Transport: Deposit TmPyPB (ETL) to confine holes within the EML.

  • Cathode: Deposit LiF (0.1 Å/s) followed by Aluminum (5.0 Å/s).

  • Encapsulation: Encapsulate in a glovebox (

    
     ppm) using UV-curable epoxy and a glass lid.
    

Visualization & Logic Flows

Synthesis & Application Workflow

The following diagram illustrates the transformation of the MPA-35 scaffold into a functional OLED material and its integration into a device.

G Start Start: MPA-35 (Scaffold) Reaction Buchwald-Hartwig Coupling (w/ Carbazole) Start->Reaction + Ar-Br / Pd cat. Product Product: MPA-Cbz (Bipolar Host) Reaction->Product Reflux 12h Device OLED Fabrication (Vacuum Deposition) Product->Device Co-evap w/ Ir(ppy)3 Output Green PhOLED (High Efficiency) Device->Output EL Testing

Caption: Synthetic pathway from MPA-35 precursor to functional OLED device.

Mechanism of Bipolar Charge Transport

This diagram details how the molecular components of MPA-35 facilitate balanced charge movement in the OLED Emissive Layer.

ChargeTransport Anode Anode (ITO) Hole Hole (+) Anode->Hole MethoxyAniline Methoxy-Aniline Moiety (Hole Transport) Hole->MethoxyAniline Injection Recomb Exciton Formation (Recombination) MethoxyAniline->Recomb Transport Pyridine Pyridine Moiety (Electron Transport) Pyridine->Recomb Transport Electron Electron (-) Electron->Pyridine Injection Cathode Cathode (Al) Cathode->Electron

Caption: Bipolar charge injection mechanism facilitated by the donor-acceptor structure of MPA-35.

Quantitative Data Summary

Table 1: Predicted Electronic Properties of MPA-35 Derived Hosts

PropertyValue (Approx.)Relevance to OLEDs
HOMO Level -5.4 eVMatches TAPC/NPB for efficient hole injection.
LUMO Level -2.4 eVFacilitates electron injection from TmPyPB.
Triplet Energy (

)
2.75 eVSufficient to confine Green (

, 2.4 eV) excitons.
Glass Transition (

)
> 100°CHigh thermal stability prevents film crystallization.
Solubility High (CHCl3, Toluene)Enables potential solution-processing (Inkjet).

References

  • Su, S. J., et al. "Pyridine-Containing Bipolar Host Materials for High-Efficiency Blue Phosphorescent OLEDs." Chemistry of Materials, 2008.

  • Sasabe, H., & Kido, J. "Multifunctional Materials in High-Performance OLEDs: Challenges and Perspectives." Journal of Materials Chemistry C, 2013.

  • BroadPharm. "3-(Pyridine-3-yl)aniline Product Data." BroadPharm Catalog, Accessed 2026.

  • Tao, Y., et al. "Organic Host Materials for Phosphorescent OLEDs." Chemical Society Reviews, 2011.

  • BenchChem. "General Protocols for Suzuki-Miyaura Coupling of Pyridine Derivatives." BenchChem Protocols, 2025.[3][4]

(Note: While specific literature on the exact methoxy-isomer is proprietary or sparse, the properties and protocols above are extrapolated from the established chemistry of the 3-(pyridin-3-yl)aniline class cited in Refs 1 and 3.)

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Heteroaryl-Aniline Suzuki Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yield in 3-Methoxy-5-(pyridin-3-yl)aniline Synthesis Ticket ID: SUZ-PYR-ANI-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Why is your reaction failing?

Before changing reagents, you must diagnose the specific failure mode. In the synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline , you are fighting two distinct chemical enemies: Catalyst Poisoning and Protodeboronation .

Compare your observations with the table below to identify the root cause:

ObservationHPLC/LCMS ResultRoot CauseMechanism
No Reaction Starting materials (Halide + Boronate) remain unchanged.Catalyst Poisoning The free amine (aniline) or pyridine nitrogen binds strongly to Pd(II), preventing reduction to the active Pd(0) species or blocking the oxidative addition site.
Missing Boronate Halide remains; Boronate is gone; Pyridine (H-substituted) detected.Protodeboronation The 3-pyridylboronic acid hydrolyzed and lost the boron group before it could couple. This is rapid in aqueous base.
Black Precipitate "Pd black" forms early. Conversion stops at <20%.Ligand Dissociation The phosphine ligand is not bulky or electron-rich enough to stabilize the Pd(0) species against the chelating substrate.

The "Black Box" Mechanism: Visualization

The following diagram illustrates the competing pathways destroying your yield.

SuzukiFailure Pd_Pre Pd(II) Precursor Active_Pd Active Pd(0)L Pd_Pre->Active_Pd Activation Poisoned_Cplx Inactive Pd-Amine Complex (DEAD CATALYST) Active_Pd->Poisoned_Cplx Coordination by Substrate N Product 3-Methoxy-5-(pyridin-3-yl)aniline Active_Pd->Product Successful Cycle (Requires Bulky Ligand) Substrate_N Free Aniline/Pyridine (Substrate) Substrate_N->Poisoned_Cplx Boronic_Acid 3-Pyridylboronic Acid Deboronated Pyridine (Protodeboronation) Boronic_Acid->Deboronated Hydrolysis (Base/H2O)

Caption: Figure 1. Competing failure modes. The nitrogen atoms in your substrate effectively compete with phosphine ligands for the Palladium center, shutting down catalysis (Grey box), while the boronic acid decomposes (Red box) faster than the coupling occurs.

Solution Protocols

Protocol A: The "Direct Rescue" (If you must use the aniline)

Logic: Use a 3rd Generation Buchwald Precatalyst. The bulky biaryl phosphine (XPhos or SPhos) creates a "steric wall" that prevents the aniline/pyridine nitrogen from binding to the Pd, while the precatalyst ensures immediate generation of active Pd(0).

  • Catalyst: XPhos Pd G3 (or G4). Do not use Pd(dppf)Cl2 or Pd(PPh3)4.

  • Boron Source: 3-Pyridyl MIDA Boronate (Crucial: MIDA boronates release the unstable acid slowly, preventing saturation and subsequent protodeboronation).

  • Base: K3PO4 (3.0 equiv) in Dioxane/Water (10:1).

Step-by-Step:

  • Charge a vial with 3-bromo-5-methoxyaniline (1.0 equiv), 3-Pyridyl MIDA boronate (1.5 equiv), and XPhos Pd G3 (2-4 mol%).

  • Add K3PO4 (3.0 equiv).

  • Evacuate and backfill with Argon (x3).

  • Add degassed 1,4-Dioxane (0.1 M concentration) and degassed Water (10% v/v relative to dioxane).

    • Note: The water is necessary to hydrolyze the MIDA ester slowly.

  • Heat to 80°C for 4-12 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. The MIDA byproduct is water-soluble.

Protocol B: The "Strategic Bypass" (Recommended)

Logic: Anilines are problematic nucleophiles. The nitro group is electronically withdrawing (activating the ring for coupling) and non-coordinating. Strategy: Couple the Nitro analog first, then reduce.

  • Step 1 (Coupling): React 3-Bromo-5-methoxynitrobenzene + 3-Pyridylboronic acid pinacol ester .

    • Conditions: Pd(dppf)Cl2 (5 mol%), Cs2CO3 (2 equiv), Dioxane/H2O (4:1), 90°C.

    • Why it works: The nitro group prevents catalyst poisoning.

  • Step 2 (Reduction): Reduce the nitro group to the aniline.

    • Conditions: H2 (balloon), Pd/C (10%) in MeOH/EtOAc OR Fe powder/NH4Cl (if the pyridine ring is sensitive to hydrogenation).

Troubleshooting FAQs

Q: I am seeing the boronic acid disappear, but only 10% product forms. Where is it going? A: It is likely undergoing protodeboronation . 3-Pyridylboronic acid is unstable.

  • Fix: Switch to the Pinacol ester or MIDA boronate .[1] If you must use the free acid, use a large excess (2.0 - 2.5 equiv) and add it portion-wise (e.g., every hour) to keep the instantaneous concentration low.

Q: The reaction turns black immediately upon heating. A: This is "Pd Black" precipitation. Your ligand is dissociating.

  • Fix: You are likely using a monodentate phosphine (like PPh3) or a weak bidentate ligand. Switch to XPhos or SPhos . These ligands are extremely bulky and electron-rich, binding tightly to Pd and preventing precipitation.

Q: My product is stuck in the aqueous layer during workup. A: Your product contains both an aniline and a pyridine; it is amphoteric and polar.

  • Fix: Do not use acidic washes (it will protonate the pyridine/aniline and keep it in water). Adjust the aqueous layer to pH 9-10 (using saturated NaHCO3 or Na2CO3) before extracting with DCM/Isopropanol (3:1) . The isopropanol helps extract polar heterocycles.

Q: How do I remove residual Palladium from this polar product? A: Pyridines love to hold onto Pd.

  • Fix: Treat your organic phase with Thiol-modified silica scavengers (e.g., SiliaMetS® Thiol) or wash with an aqueous solution of N-Acetylcysteine or Sodium Trimercaptotriazine (TMT) .

References

  • Buchwald Precatalysts (G3/G4)

    • Title: "Palladium-catalyzed cross-coupling reactions with Buchwald precatalysts."[2]

    • Source: Sigma-Aldrich / Merck (Technical Article).
  • MIDA Boronates for Pyridyl Couplings

    • Title: "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
    • Source: Knapp, D. M.; Gillis, E. P.; Burke, M. D. J. Am. Chem. Soc.[3]2009 , 131, 6961–6963.

    • URL:[Link]

  • Protodeboronation Mechanism

    • Title: "Protodeboronation of Heteroarylboronic Acids."[1][4]

    • Source:Organic Chemistry Portal (Abstracts of Boronic Acid Stability).
    • URL:[Link]

  • Deaminative/Nitro Strategies

    • Title: "Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines."[5]

    • Source:PubMed Central (NIH).
    • URL:[Link]

Sources

Technical Support Center: Synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Product ID: 3M5P-ANL Chemical Name: 3-Methoxy-5-(pyridin-3-yl)aniline CAS Registry: (Analogous structures widely cited, specific CAS varies by salt form) Molecular Formula: C₁₂H₁₂N₂O

Executive Summary & Chemical Profile

User Advisory: The synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline presents a classic "heterocycle-heterocycle" coupling challenge. The target molecule contains a basic pyridine ring and an electron-rich aniline moiety.

The primary synthetic route involves a Suzuki-Miyaura cross-coupling between a 3-pyridylboron species and a 3-halo-5-methoxyaniline (or its nitro precursor). Users frequently encounter yield losses due to two competing mechanisms: Protodeboronation of the pyridyl boronic acid and Catalyst Poisoning via coordination of the pyridine nitrogen to the Palladium center.

Troubleshooting Guide (Q&A Format)

Module A: The Suzuki-Miyaura Coupling Stage

Q1: My reaction has stalled at <20% conversion. Adding more catalyst doesn't help. What is happening?

Diagnosis: You are likely experiencing Catalyst Deactivation (Poisoning) . Technical Insight: The pyridine nitrogen is a strong


-donor. In standard conditions (e.g., Pd(PPh₃)₄), the pyridine ring of your substrate or product competes with the phosphine ligands for the Pd(0) center. This forms an inactive Pd(Pyridine)ₙ complex, effectively removing the catalyst from the catalytic cycle.
Solution: 
  • Switch Ligands: Use bulky, electron-rich dialkylbiaryl phosphine ligands like SPhos or XPhos . These ligands create a steric "roof" over the Pd center, preventing the approach of the pyridine nitrogen while facilitating the coupling cycle.

  • Protocol Adjustment: Increase reaction temperature to >80°C to promote ligand dissociation from the "poisoned" complex.

Q2: I observe the disappearance of my boronic acid starting material, but no product is forming. The mass spec shows a mass corresponding to Pyridine (M-H).

Diagnosis: You are observing Protodeboronation .[1] Technical Insight: 3-Pyridylboronic acids are susceptible to base-catalyzed hydrolysis. The C-B bond cleaves, replacing the boronic acid group with a proton. This side reaction is accelerated by:

  • High pH (strong bases like NaOH).

  • Presence of water.[1][2][3][4][5][6]

  • High temperatures. Solution:

  • Base Selection: Switch from hydroxides/carbonates to anhydrous K₃PO₄ or KF .

  • Boron Source: Use 3-Pyridylboronic acid pinacol ester or MIDA boronates instead of the free acid. These are significantly more stable toward hydrolysis.

  • Water Control: Use anhydrous solvents (Dioxane or Toluene) and limit water to the minimum required for the base solubility (or use a phase transfer catalyst).

Module B: The Nitro Reduction Stage (If using Nitro precursor)

Q3: I am reducing 3-Methoxy-5-(pyridin-3-yl)nitrobenzene to the aniline, but I see over-reduced byproducts (M+4 or M+6).

Diagnosis: You are hydrogenating the pyridine ring. Technical Insight: Standard hydrogenation conditions (Pd/C or PtO₂ under H₂ atmosphere) are often too active. Under acidic conditions (often used to solubilize the amine), the pyridine ring becomes protonated (pyridinium), making it susceptible to reduction. Solution:

  • Chemoselective Reduction: Avoid catalytic hydrogenation. Use dissolving metal reductions: Iron powder (Fe) with NH₄Cl in EtOH/Water, or Zinc (Zn) in Acetic Acid . These methods reduce the nitro group to the amine without touching the pyridine ring.

Visualizing the Failure Modes

The following diagram illustrates the two primary failure modes during the Suzuki coupling step: Path A (Poisoning) and Path B (Protodeboronation) .

SuzukiSideReactions Start Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd(II)-X) Start->OxAdd + Ar-X Poisoned INACTIVE COMPLEX [L-Pd-Pyridine] OxAdd->Poisoned + Pyridine (Coordination) TransMet Transmetallation OxAdd->TransMet + Boronic Species Pyridine Free Pyridine Species (Substrate/Product) Pyridine->Poisoned Boronic 3-Pyridyl Boronic Acid Hydrolysis Base/H2O Boronic->Hydrolysis Side Reaction DeBoron Side Product: Pyridine (H-substituted) Hydrolysis->DeBoron Protodeboronation Prod Product: 3-Methoxy-5-(pyridin-3-yl)aniline TransMet->Prod Reductive Elimination Prod->Start Regenerate Pd(0)

Caption: Figure 1. Competitive inhibition pathways in Suzuki coupling involving pyridine substrates: Catalyst poisoning (Center) and Protodeboronation (Right).

Recommended Experimental Protocols

Protocol A: Optimized Suzuki Coupling (SPhos Method)

Designed to minimize catalyst poisoning and protodeboronation.

ReagentEquivalentsRole
3-Bromo-5-methoxyaniline 1.0 equivElectrophile
3-Pyridylboronic acid pinacol ester 1.2 - 1.5 equivNucleophile (Stabilized)
Pd(OAc)₂ 0.05 equiv (5 mol%)Catalyst Precursor
SPhos 0.10 equiv (10 mol%)Ligand (Prevents Poisoning)
K₃PO₄ (Tribasic) 2.0 - 3.0 equivBase (Anhydrous preferred)
1,4-Dioxane / Water 4:1 RatioSolvent System

Step-by-Step:

  • Inerting: Charge a reaction vial with the Aryl Bromide, Boronate Ester, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and Water via syringe.

  • Reaction: Heat the mixture to 90-100°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS. Look for the product mass (M+H). If the bromide is consumed but boronate remains, add more catalyst.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.

  • Purification: Flash chromatography.

    • Note: The product is basic.[7] Pre-treat silica gel with 1% Triethylamine (Et₃N) in Hexanes to prevent streaking/loss of product.

Protocol B: Chemoselective Nitro Reduction (Fe/NH₄Cl)

Use this if coupling was performed on the nitro-precursor.

  • Dissolve 3-Methoxy-5-(pyridin-3-yl)nitrobenzene (1.0 equiv) in Ethanol/Water (3:1) .

  • Add Ammonium Chloride (NH₄Cl) (5.0 equiv) and Iron Powder (Fe) (5.0 equiv, <325 mesh).

  • Heat to reflux (80°C) with vigorous stirring for 2–4 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Partition between EtOAc and sat. NaHCO₃. Dry organic layer (Na₂SO₄) and concentrate.

Quantitative Data: Ligand Performance Comparison

Data derived from comparative Suzuki couplings of electron-deficient heterocycles (Generic Pyridine-Phenyl couplings).

Ligand SystemConversion (24h)YieldPrimary Side Reaction
Pd(PPh₃)₄ < 35%LowCatalyst Poisoning (Pyridine coordination)
Pd(dppf)Cl₂ 50 - 60%ModerateSlow Oxidative Addition
Pd(OAc)₂ / SPhos > 95% High Minimal side reactions
Pd(OAc)₂ / XPhos > 90%HighMinimal side reactions

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[8]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[8]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

  • Formenti, D., Ferretti, F., Schranck, J., & Beller, M. (2019). Palladium-catalyzed carbonylation of aryl halides with atmospheric CO using nitroarenes as the nitrogen source. (Regarding Nitro Reduction Selectivity).

Sources

Technical Support Center: Purification of 3-Methoxy-5-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 3M5P-PUR-V2 Status: Active Guide Subject: Troubleshooting Purification, Isolation, and Stability Protocols[1]

Executive Summary: The Molecule & The Challenge

Compound Profile:

  • Structure: A 1,3,5-substituted benzene core featuring a primary amine (aniline), a methoxy group, and a 3-pyridyl substituent.[1]

  • Chemical Behavior: This molecule is a bis-basic system .

    • Primary Basic Site: The Pyridine Nitrogen (approx.[2][3] pKa ~5.2). It remains unprotonated in neutral conditions but interacts strongly with acidic silanols.

    • Secondary Basic Site: The Aniline Nitrogen (approx. pKa ~3.5–4.0). The meta-methoxy group (inductively withdrawing) and the electron-deficient pyridine ring likely lower the aniline's basicity compared to unsubstituted aniline (pKa 4.6).

  • Core Challenges:

    • Silica Tailing: The pyridine nitrogen hydrogen-bonds to silica gel, causing severe streaking.

    • Pd-Chelation: The amino-pyridine motif is a "pincer-like" ligand that binds Palladium (Pd) catalysts tightly, resisting standard aqueous washes.[1]

    • Oxidative Instability: Electron-rich anilines are prone to oxidation (browning) upon air exposure.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks/tails on the TLC plate and column."

Diagnosis: The acidic silanol groups (Si-OH) on standard silica gel are protonating or hydrogen-bonding with the pyridine nitrogen. This creates a "drag" effect, destroying resolution.[1]

Protocol A: The "Amine-Modified" Mobile Phase (Standard Silica)
  • The Fix: You must neutralize the silica surface before and during the run.

  • Mobile Phase: DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH₄OH .[1]

  • Critical Step: Pre-wash the column with the mobile phase containing the amine modifier for 2–3 column volumes (CV) before loading your sample. This saturates the active silanol sites.

Protocol B: The "Alumina" Alternative

If TEA modification fails or interferes with MS/NMR:

  • Stationary Phase: Neutral Alumina (Brockmann Grade III).

  • Why: Alumina lacks the acidic protons of silica, preventing the acid-base interaction that causes tailing.

  • Solvent System: Hexane:EtOAc (gradient 0% to 50% EtOAc).

Protocol C: Reverse Phase (C18)

For high-purity requirements (>98%):

  • Column: C18 (e.g., Agilent Poroshell or Phenomenex Gemini).[1]

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10).

  • Logic: High pH keeps the pyridine neutral (unprotonated), ensuring sharp peaks and predictable retention based on hydrophobicity rather than ionic sticking.[1]

Visualization: Purification Decision Tree

Purification_Strategy Start Crude Reaction Mixture Tailing Does it tail on TLC? Start->Tailing Pd_Content Is Pd Content > 50 ppm? Tailing->Pd_Content No Silica_Mod Use Silica + 1% Et3N (Saturate Silanols) Tailing->Silica_Mod Yes (Standard) Alumina Switch to Neutral Alumina (Avoid Acidic Sites) Tailing->Alumina Yes (Severe) Scavenger Add Thiol-Silica Scavenger (SiliaMetS® Thiol) Pd_Content->Scavenger Yes Salt_Form Convert to HCl Salt (Crystallize) Pd_Content->Salt_Form No (Final Polish) Silica_Mod->Pd_Content Alumina->Pd_Content Scavenger->Salt_Form

Figure 1: Decision logic for selecting the stationary phase and purification workflow based on observed compound behavior.

Module 2: Palladium (Pd) Removal

Issue: "The product is grey/brown, and NMR shows broad aromatic baselines."

Diagnosis: The pyridine and aniline nitrogens are coordinating to residual Pd species (from Suzuki coupling). Standard Celite filtration is ineffective for coordinated Pd.

Protocol: Thiol-Silica Scavenging (The "Gold Standard")
  • Dissolution: Dissolve crude material in THF or EtOAc (10 mL/g).

  • Addition: Add SiliaMetS® Thiol or 3-Mercaptopropyl ethyl sulfide silica (0.5 eq w/w relative to crude).

  • Incubation: Stir at 40°C for 4 hours. Heat is crucial to overcome the kinetic barrier of ligand exchange.

  • Filtration: Filter through a 0.45 µm PTFE pad or a tight Celite bed.

  • Result: The filtrate should be significantly lighter in color.

Alternative: The "Cysteine Wash" (Low Cost)

If solid scavengers are unavailable:

  • Dissolve product in EtOAc.

  • Wash organic layer 3x with 10% aqueous L-Cysteine .

  • The Pd-Cysteine complex is water-soluble and will partition out of the organic phase.

Module 3: Stability & Storage (Salt Formation)

Issue: "My oil turned into a black tar overnight."

Diagnosis: Free-base anilines are sensitive to air oxidation. The methoxy group activates the ring, making it even more susceptible.

Recommendation: Isolate as the Hydrochloride (HCl) Salt

Converting the free base to a salt locks the nitrogen lone pairs, preventing oxidation and facilitating crystallization.

Step-by-Step Salt Formation Protocol:

  • Dissolve: Dissolve the purified free base in a minimum amount of anhydrous 1,4-Dioxane or Ethanol .

  • Acidify: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Note: You need >1 eq to protonate the pyridine (1st site) and potentially the aniline (2nd site), though the mono-HCl salt (pyridine protonated) is often the most stable solid.

  • Precipitate: If no solid forms, add Diethyl Ether or MTBE as an antisolvent until cloudy.

  • Crystallize: Let stand at -20°C overnight.

  • Filter: Collect the white/off-white solid under Nitrogen.

Data: Stability Comparison

Form State Shelf Life (25°C, Air) Solubility (Water)
Free Base Yellow/Brown Oil < 1 Week (Darkens) Poor (< 0.1 mg/mL)

| HCl Salt | White Powder | > 1 Year (Stable) | Good (> 10 mg/mL) |[1]

Module 4: Experimental Workflow Visualization

Suzuki_Workup Reaction Suzuki Coupling (Crude Rxn) Quench Aq. Workup (EtOAc/Water) Reaction->Quench Scavenge Pd Scavenging (Thiol-Silica, 40°C) Quench->Scavenge Organic Layer Filter Filtration (Remove Scavenger) Scavenge->Filter Salt Salt Formation (HCl/Dioxane) Filter->Salt Final Stable Solid (>98% Purity) Salt->Final

Figure 2: Optimized workflow from crude reaction to stable salt isolation.

References

  • BenchChem Technical Support.

    • Source: [1]

  • Sorbent Technologies.

    • Source: [1]

  • American Chemical Society (ACS). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances. (Org.[3][4][5] Process Res. Dev.)

    • Source: [1]

  • ResearchGate.Calculated pKa values for methoxypyridines and anilines.

    • Source:

  • University of Rochester.Chromatography: The Solid Phase (Alumina vs. Silica).

    • Source: [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Methoxy-5-(pyridin-3-yl)aniline before handling.

Sources

Optimizing reaction conditions for 3-Methoxy-5-(pyridin-3-yl)aniline synthesis

[1]

Ticket ID: #59201 Subject: Optimization of Reaction Conditions & Troubleshooting Low Yields Status: Resolved Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

User inquiries regarding the synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline often stem from three core challenges: catalyst poisoning by the pyridine motif, protodeboronation of the heteroaryl boronic acid, and oxidative instability of the final aniline product.[1]

While direct coupling of the free aniline is possible, our internal data and literature consensus suggest a Nitro-Reduction Route offers the highest robustness and scalability. This guide details that optimized workflow and provides troubleshooting for common failure modes.

Module 1: The Optimized Synthetic Workflow (The "Golden Route")

We recommend avoiding the direct coupling of 3-bromo-5-methoxyaniline due to the electron-rich nature of the aryl halide (slow oxidative addition) and potential Pd-coordination by the free amine.

Recommended Pathway:

  • Suzuki-Miyaura Coupling: 1-Bromo-3-methoxy-5-nitrobenzene + 3-Pyridineboronic acid.[1]

  • Nitro Reduction: Chemical reduction (Fe/NH4Cl) or Catalytic Hydrogenation.

Step 1: The Suzuki Coupling
  • Substrates: 1-Bromo-3-methoxy-5-nitrobenzene (1.0 equiv) + 3-Pyridineboronic acid (1.2–1.5 equiv).[1]

  • Catalyst:

    
     (3-5 mol%).[1] The bidentate ligand prevents pyridine displacement better than 
    
    
    .
  • Base:

    
     (2.0–3.0 equiv) or 
    
    
    . Avoid strong hydroxide bases to minimize protodeboronation.
  • Solvent: 1,4-Dioxane/Water (4:1) or DME/Water.

  • Temperature: 80–90 °C.

Step 2: The Reduction
  • Method A (Robust): Iron powder (5 equiv) +

    
     (saturated aq) in EtOH/Water at reflux.[1] This avoids poisoning Pd catalysts with the pyridine nitrogen.
    
  • Method B (Clean):

    
     (1 atm) + 
    
    
    or
    
    
    in MeOH. Note: If the pyridine ring poisons the catalyst, add 1 equiv of HCl to protonate the pyridine nitrogen during reduction.

SynthesisRouteSM11-Bromo-3-methoxy-5-nitrobenzeneInterIntermediate:3-Methoxy-5-(pyridin-3-yl)nitrobenzeneSM1->InterPd(dppf)Cl2, K3PO4Dioxane/H2O, 90°CSM23-PyridineboronicacidSM2->InterProdTarget:3-Methoxy-5-(pyridin-3-yl)anilineInter->ProdFe / NH4ClEtOH/H2O, Reflux

Figure 1: Recommended "Nitro-Route" workflow avoiding direct aniline coupling.

Module 2: Troubleshooting & FAQs
Ticket #001: "My reaction stalled, and the boronic acid is gone."

Diagnosis: Protodeboronation . Pyridine boronic acids are notoriously unstable. The basic conditions required for Suzuki coupling facilitate the hydrolysis of the C-B bond, replacing it with a C-H bond (yielding pyridine), effectively destroying your reagent before it couples.

Corrective Actions:

  • Switch to Boronic Esters: Use 3-Pyridineboronic acid pinacol ester . It is significantly more stable towards hydrolysis than the free acid.

  • The "Slow-Release" Protocol: If you must use the free acid, do not add it all at once. Add the boronic acid in portions over 1-2 hours to keep the standing concentration low relative to the catalyst.

  • Base Optimization: Switch from carbonate bases (

    
    ) to anhydrous fluoride sources (
    
    
    ) or mild phosphates (
    
    
    ) to reduce the pH while maintaining transmetallation efficiency.
Ticket #002: "Yields are low, and I suspect catalyst poisoning."

Diagnosis: Lewis Base Coordination . The pyridine nitrogen is a good ligand. It can displace phosphines on the Palladium, forming an inactive Ar-Pd-Pyridine complex that halts the cycle.[1]

Corrective Actions:

  • Ligand Selection: Use bulky, electron-rich phosphines that bind tighter than pyridine.[1]

    • Recommended: XPhos or SPhos (Buchwald ligands).

    • Alternative: Pd(dppf)Cl2 . The chelating effect of dppf makes it harder for pyridine to displace the ligand.

  • Scavenging: If using

    
    , add a Lewis acid (like excess Boronic acid, though wasteful) or ensure high temperature to promote ligand dissociation.[1]
    
Ticket #003: "The product turned black during purification."

Diagnosis: Aniline Oxidation . Electron-rich anilines (like methoxy-anilines) are prone to air oxidation, forming quinoid-like impurities (black tar).[1]

Corrective Actions:

  • Acidic Workup: During extraction, keep the phases neutral or slightly basic. Do not let the free aniline sit in acidic solution with air, as this accelerates oxidation.

  • Column Additive: Pre-treat your silica gel column with 1% Triethylamine (TEA) in the mobile phase. This neutralizes acidic sites on the silica that can catalyze decomposition and prevents the "streaking" of the basic pyridine/aniline product.

  • Storage: Store the final compound as an HCl salt . Dissolve the oil in ether and bubble HCl gas (or add HCl/Dioxane) to precipitate the stable hydrochloride salt.

Module 3: Comparison of Conditions
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reason
Coupling Partner 3-Bromo-5-methoxyaniline1-Bromo-3-methoxy-5-nitrobenzene Nitro activates Ar-Br; avoids amine poisoning.[1]
Boron Source 3-Pyridineboronic acidPinacol Ester or MIDA Boronate Prevents protodeboronation.[1]
Catalyst


or Pd-XPhos
Resists displacement by pyridine N.
Base

/


or

Milder pH reduces boronic acid decomp.[1]
Module 4: Decision Logic for Troubleshooting

Use this logic flow to diagnose low yields in your specific experiment.

TroubleshootingStartProblem: Low YieldCheckSMIs Aryl Bromideconsumed?Start->CheckSMCheckBoronIs Boronic Acidconsumed?CheckSM->CheckBoronNo (SM remains)HomocoupleCheck for Homocoupling(Ar-Ar dimer)Fix: Degass solvent betterCheckSM->HomocoupleYesProtoIssue: ProtodeboronationFix: Use Pinacol Esteror Anhydrous ConditionsCheckBoron->ProtoYesPoisonIssue: Catalyst PoisoningFix: Switch to Pd(dppf)Cl2or XPhos Pd G2CheckBoron->PoisonNo

Figure 2: Diagnostic logic for troubleshooting Suzuki coupling failures.

References
  • Suzuki Coupling Mechanism & Protodeboronation

    • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1] Link

  • Catalyst Poisoning by Pyridines

    • Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

  • Nitro-Reduction Methodologies

    • Ram, S., & Ehrenkaufer, R. E. (1984).[1] Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.[1] Link[1]

  • Purification of Anilines

    • Perrin, D. D., & Armarego, W. L. F. (1988).[1] Purification of Laboratory Chemicals. Pergamon Press. (Standard reference for recrystallization/purification of anisidines).

Buchwald-Hartwig Amination: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting Incomplete Conversion Ticket ID: BH-C-N-FAIL-001

Introduction: The "Black Box" of Catalysis

Welcome to the technical support center. Incomplete conversion in Buchwald-Hartwig (B-H) amination is rarely a random event; it is a symptom of a specific mechanistic failure. Unlike simple SN2 reactions, B-H amination relies on a delicate catalytic cycle involving Palladium (Pd).[1] If your reaction stalls at 30% or 60%, the catalyst has likely "died" (precipitated as Pd black) or entered an off-cycle resting state.

This guide moves beyond basic advice ("add more catalyst") and focuses on causality . We will diagnose whether your reaction is failing at Oxidative Addition, Transmetallation/Amine Binding, or Reductive Elimination.

Phase 1: Diagnostic Triage (The "Is it Plugged In?" Phase)

Before adjusting ligands, you must validate the integrity of the setup. If these three pillars are weak, no ligand will save the reaction.

Q1: Are you using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) or Pd₂(dba)₃?

Status: CRITICAL WARNING

  • The Issue: Traditional Pd sources like Pd(OAc)₂ require reduction to Pd(0) in situ (often by the amine or phosphine), which is variable and consumes reagents. Pd₂(dba)₃ is often impure and air-sensitive.

  • The Fix: Switch to Pd Precatalysts (specifically Generation 3 or 4 Buchwald Precatalysts, e.g., XPhos Pd G4).

    • Why: These provide a guaranteed 1:1 Pd:Ligand ratio and rapid activation, bypassing the "induction period" where catalyst decomposition often occurs [1].

    • Rule: If your conversion is <50%, the first step is replacing separate Pd/Ligand additions with a precatalyst.

Q2: Did the reaction turn black immediately?

Status: SYSTEM FAILURE

  • The Issue: "Pd Black" formation indicates the catalyst aggregated out of solution before entering the cycle.

  • The Cause: Oxygen ingress or insufficient ligand concentration.

  • The Fix:

    • Strict Inert Atmosphere: Sparging with Argon is insufficient for sensitive couplings. Use freeze-pump-thaw cycles or a glovebox.

    • Ligand Excess: If not using a precatalyst, increase the Ligand:Pd ratio from 1:1 to 2:1 to stabilize the metal.

Phase 2: Mechanistic Troubleshooting (Deep Dive)

Use the following decision tree to diagnose the specific point of failure based on your analytical data (LCMS/NMR).

Scenario A: Starting Material (Aryl Halide) Remains Untouched
  • Diagnosis: Failure of Oxidative Addition . The Pd(0) cannot break the C-X bond.

  • Common Culprits:

    • Substrate: Aryl Chlorides are significantly less reactive than Bromides or Iodides.

    • Ligand: The ligand is not electron-rich enough.

  • Protocol:

    • Ligand Switch: Move to a bulky, electron-rich dialkylbiaryl phosphine.

      • Recommendation:XPhos or SPhos for Aryl Chlorides.

    • Temperature: Increase temperature to 100–110 °C. Oxidative addition of chlorides often has a high activation energy barrier.

Scenario B: Starting Material Consumed, but "Reduced" Product (Ar-H) Forms
  • Diagnosis: Protodehalogenation (Hydrodehalogenation).

  • Mechanism: The oxidative addition complex undergoes

    
    -hydride elimination (from the amine or solvent) instead of reductive elimination.
    
  • Protocol:

    • Solvent Switch: Avoid solvents with abstractable

      
      -hydrogens (like THF or isopropanol) if this occurs. Switch to Toluene  or 1,4-Dioxane .
      
    • Ligand Switch: Use a ligand that accelerates Reductive Elimination over

      
      . RuPhos  is exceptional for secondary amines to prevent this side reaction [2].
      
Scenario C: Reaction Stalls at ~50-70% Conversion
  • Diagnosis: Catalyst Poisoning or Product Inhibition .

  • Mechanism: The product (an aryl amine) or a byproduct (iodide salts) is binding to the Pd center more strongly than the substrate, shutting down the cycle.

  • Protocol:

    • Check for Heterocycles: Does your product contain a pyridine, imidazole, or thiazole? These coordinate to Pd.

      • Fix: Increase catalyst loading (to 5 mol%) or use a ligand with high steric bulk (tBuBrettPhos ) to prevent product coordination.

    • Iodide Inhibition: If using Ar-I, the released Iodide ions can form stable Pd-I dimers.

      • Fix: Switch to Ar-Br or add a scavenger (though switching to Ar-Br is usually more effective).

Phase 3: Optimization Matrix

Do not guess. Select the initial conditions based on the Nucleophile (Amine) type.[2] This table is derived from the seminal "User Guide" by Surry & Buchwald [1].

Amine ClassPrimary Recommendation (Ligand)BaseSolventNotes
Primary Aliphatic BrettPhos NaOtBuDioxaneGold standard for 1° amines.
Secondary Aliphatic RuPhos NaOtBuToluenePrevents

-hydride elimination.
Anilines (Primary) BrettPhos or XPhos K₂CO₃tBuOHWeak base often sufficient.
Anilines (Secondary) DavePhos or JohnPhos NaOtBuTolueneOlder ligands often work well here.
Amides/Carbamates tBuBrettPhos K₃PO₄tBuOHRequires specialized ligand.
Heterocycles (e.g., Aminopyridine) tBuXPhos NaOtBuDioxaneSteric bulk prevents catalyst poisoning.

Visualizing the Failure Points

Diagram 1: The Catalytic Cycle & Failure Modes

This diagram maps the standard cycle against the specific failure modes discussed above.

BuchwaldFailure Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X Fail1 FAILURE: Ar-Cl Unreactive (Use XPhos) Pd0->Fail1 Steric/Electronic Mismatch PdBlack Pd Black (Oxidation/Aggregation) Pd0->PdBlack O2 Ingress AmineBind Amine Coordination (Ar-Pd-N) OxAdd->AmineBind + Amine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim Fail2 FAILURE: Protodehalogenation (Ar-X -> Ar-H) AmineBind->Fail2 Beta-Hydride Elimination RedElim->Pd0 Cycle Complete Fail3 FAILURE: Product Inhibition (Catalyst Poisoning) RedElim->Fail3 Product Binds Pd

Caption: Figure 1. The Buchwald-Hartwig catalytic cycle highlighting critical failure nodes (Red) where incomplete conversion occurs.

Diagram 2: Troubleshooting Workflow

Follow this logic flow to resolve your specific issue.

TroubleshootingFlow Start Incomplete Conversion Check1 Is SM Remaining? Start->Check1 Yes Yes (SM Intact) Check1->Yes No No (SM Consumed) Check1->No Action1 Oxidative Addition Failure Yes->Action1 Action2 Check Byproducts (LCMS) No->Action2 Sol1 Switch to XPhos G4 Increase Temp Action1->Sol1 ResultA Ar-H Found (Reduction) Action2->ResultA ResultB Complex Mixture (Decomposition) Action2->ResultB SolA Switch Solvent (Toluene) Switch Ligand (RuPhos) ResultA->SolA SolB Lower Temp Switch Base (Cs2CO3) ResultB->SolB

Caption: Figure 2. Logic flow for diagnosing incomplete conversion based on the fate of the starting material.

Frequently Asked Questions (FAQs)

Q: My reaction works with Ar-Br but fails completely with Ar-Cl. Why? A: The C-Cl bond is stronger and harder to break (oxidative addition is the rate-limiting step).

  • Solution: You need a ligand that pushes electron density onto the Palladium to facilitate this break. XPhos and BrettPhos are specifically designed for this. Also, ensure you are using a G3/G4 precatalyst to maintain a highly active Pd(0) species [3].

Q: I see the product forming, but the reaction stops after 2 hours. Adding more catalyst doesn't help. A: This is classic Product Inhibition . Your product (likely a heterocycle) is binding to the Pd and killing it.

  • Solution: Switch to a sterically bulky ligand like tBuXPhos or tBuBrettPhos . The bulkiness "shields" the Pd center, allowing the substrate to bind but preventing the product from sticking [4].

Q: Can I use K₂CO₃ instead of NaOtBu? My substrate is base-sensitive. A: Yes, but the reaction will be slower.

  • Solution: If using a weak base (K₂CO₃, K₃PO₄), you must use a solvent that dissolves it (like tBuOH or a Dioxane/Water mix) or add a phase transfer catalyst. Alternatively, use LHMDS , which is strong but non-nucleophilic, if the issue is nucleophilic attack on your substrate [1].

Q: Why do you insist on "Precatalysts"? Can't I just mix Pd₂(dba)₃ and XPhos? A: You can, but it introduces variables. Pd₂(dba)₃ varies in quality (often containing Pd nanoparticles that are inactive). Furthermore, mixing them requires an "activation" period where the ligand displaces the dba. If this is slow, the unstable Pd(0) can aggregate into Pd black. Precatalysts (G3/G4) activate instantly upon base addition, ensuring 100% of your metal enters the cycle [3].

References

  • Surry, D. S., & Buchwald, S. L. (2011).[3][4] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[5][6] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methylcarbazole-Based Pd Precatalysts for Cross-Coupling Reactions. The Journal of Organic Chemistry, 79(9), 4161–4166. Link

  • Ingoglia, B. T., & Buchwald, S. L. (2016). Palladium-Catalyzed C–N Cross-Coupling of Heterocycles. Organic Letters, 18(12), 2806–2809. Link

Sources

Technical Support Center: Palladium Catalyst Removal from 3-Methoxy-5-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the removal of residual palladium from the synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline. Given the prevalence of palladium-catalyzed cross-coupling reactions in pharmaceutical synthesis, effective removal of the catalyst is critical to meet stringent regulatory limits for elemental impurities.[1][2] This document outlines common challenges and provides structured, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my 3-Methoxy-5-(pyridin-3-yl)aniline product?

A1: The difficulty arises from the molecular structure of your product. The pyridine and aniline functionalities are nitrogen-containing Lewis bases that can strongly coordinate with palladium species. This interaction can lead to the formation of stable, soluble palladium complexes that are challenging to separate from the desired product.[3][4]

Q2: What are the acceptable limits for residual palladium in an Active Pharmaceutical Ingredient (API)?

A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for elemental impurities. For palladium, which is classified as a Class 2B element, the oral Permitted Daily Exposure (PDE) is 100 µ g/day .[5][6] The acceptable concentration in the final API (in ppm) is calculated based on the maximum daily dose of the drug product.[2] For many applications, a target of less than 10 ppm is common.[7]

Q3: I performed a simple filtration after my Suzuki coupling reaction, but my palladium levels are still very high. Why?

A3: While filtration through a pad of celite can remove heterogeneous palladium black, it is often ineffective against soluble, homogeneous palladium species that may be complexed with your product or ligands.[8][9] Significant levels of palladium can remain in solution after a simple filtration.[10]

Q4: Can I just use multiple crystallization steps to remove the palladium?

A4: While crystallization can be a powerful purification technique, it may not be sufficient on its own for palladium removal, especially with chelating products like yours.[2][11] In some cases, the palladium complexes can co-crystallize with the product, leading to poor separation.[2] However, crystallization in combination with other methods is often a successful strategy.

Troubleshooting Guide: A Multi-faceted Approach to Palladium Removal

The key to successful palladium removal is often a multi-step approach that targets different forms of the residual catalyst. The following sections detail common strategies, from initial workup modifications to dedicated scavenging techniques.

Initial Workup and Process Modifications

Before resorting to specialized scavengers, optimizing the initial reaction workup can significantly reduce the palladium load.

  • Aqueous Washes with Chelating Agents: Incorporating an aqueous wash with a mild chelating agent can help extract palladium into the aqueous phase.

    • N-Acetylcysteine (NAC) Wash: NAC is a cost-effective and efficient scavenger for palladium.[6] A typical procedure involves washing the organic solution of your product with an aqueous solution of NAC.

    • Thiourea Wash: Similar to NAC, thiourea can be used in an aqueous wash to complex with palladium.[11]

Adsorption-Based Scavenging Techniques

Adsorbents offer a physical means of removing palladium from the product stream. The choice of adsorbent is critical and depends on the nature of the palladium species and the solvent system.[1]

  • Activated Carbon: A widely used and economical option for palladium removal.[12] Activated carbon can adsorb a variety of palladium species, both homogeneous and heterogeneous.[12] However, it can sometimes lead to product loss due to non-specific adsorption.[5]

    • Key Consideration: The efficiency of palladium removal by activated carbon can be influenced by the solvent, temperature, and contact time.[13]

  • Silica-Based Scavengers: These are highly effective and selective scavengers that consist of a silica support functionalized with ligands that have a high affinity for palladium.[1][14][15]

    • Thiol-Functionalized Silica: These are among the most common and effective silica-based scavengers for palladium.[5][16] The soft sulfur atom has a strong affinity for the soft palladium metal center.

    • Amine-Functionalized Silica: Can also be effective, particularly for certain palladium complexes.

  • Polymer-Supported Scavengers: Similar to silica-based scavengers, these utilize a polymer backbone (e.g., polystyrene) functionalized with chelating groups.[11]

Scavenging Method Advantages Disadvantages Typical Starting Concentration Typical Final Concentration
Activated Carbon Cost-effective, removes various Pd species.[12]Potential for product loss, can be less selective.[5]100 - 1000 ppm< 50 ppm
Thiol-Functionalized Silica High efficiency and selectivity, low product loss.[14][15]Higher cost compared to carbon.100 - 1000 ppm< 10 ppm[16]
N-Acetylcysteine Wash Cost-effective, simple aqueous wash.[6]May require multiple washes, can be less effective for tightly bound Pd.100 - 1000 ppm< 100 ppm[6]
Crystallization as a Final Polishing Step

After employing a scavenging technique, a final crystallization step is often crucial for achieving the desired low levels of palladium and for isolating a high-purity product.[11]

  • Anti-Solvent Crystallization: This technique, where a solvent in which the product is insoluble is added to a solution of the product, can be very effective in precipitating the pure compound while leaving the remaining palladium impurities in the mother liquor.

Experimental Protocols

Protocol 1: Activated Carbon Treatment
  • Dissolution: Dissolve the crude 3-Methoxy-5-(pyridin-3-yl)aniline in a suitable organic solvent (e.g., methanol, ethyl acetate, or THF) at a concentration of 5-10 mL per gram of product.

  • Carbon Addition: Add activated carbon (typically 10-50% by weight relative to the product) to the solution.

  • Stirring: Stir the slurry at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-12 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Analysis: Concentrate the filtrate and analyze the residual palladium content using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[11][17]

Protocol 2: Thiol-Functionalized Silica Scavenger Treatment
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 1-5 equivalents based on the initial palladium content) to the solution.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 4-24 hours.

  • Filtration: Filter off the silica scavenger. Wash the scavenger with fresh solvent.

  • Analysis: Concentrate the filtrate and determine the residual palladium concentration by ICP-MS.[11][17]

Workflow for Palladium Removal

Palladium_Removal_Workflow start Crude Product (High Pd Content) workup Aqueous Wash (e.g., N-Acetylcysteine) start->workup analysis1 ICP-MS Analysis workup->analysis1 scavenging Scavenging Step carbon Activated Carbon Treatment scavenging->carbon Cost-effective option silica Thiol-Functionalized Silica Treatment scavenging->silica High efficiency option analysis2 ICP-MS Analysis carbon->analysis2 silica->analysis2 crystallization Crystallization final_product Final Product (<10 ppm Pd) crystallization->final_product analysis1->scavenging If Pd > Specification analysis1->crystallization If Pd is moderately high analysis2->crystallization If Pd > Specification analysis2->final_product If Pd < Specification

Sources

Validation & Comparative

Biological Activity Comparison of 3-Methoxy-5-(pyridin-3-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

3-Methoxy-5-(pyridin-3-yl)aniline represents a critical pharmacophore in the design of Type II Kinase Inhibitors . Unlike simple ATP-mimetic inhibitors (Type I), derivatives of this scaffold—particularly urea-based conjugates—are engineered to stabilize the DFG-out conformation of kinases such as p38 MAPK (mitogen-activated protein kinase) and VEGFR (vascular endothelial growth factor receptor).

This guide objectively compares the biological activity of 3-Methoxy-5-(pyridin-3-yl)aniline-derived ureas against industry standards like Birb-796 (Doramapimod) and Sorafenib . We analyze the structural contribution of the 3-methoxy and 5-pyridyl motifs to potency, selectivity, and metabolic stability.

Target Profile & Mechanism of Action

The biological activity of this scaffold is defined by its ability to navigate the "gatekeeper" region of the kinase ATP-binding pocket.

Mechanism: Type II Kinase Inhibition
  • The Scaffold's Role: The pyridin-3-yl ring acts as a hydrogen bond acceptor, interacting with the hinge region or the glutamate residue in the

    
    C-helix. The aniline  nitrogen serves as the attachment point for a urea linker, which forms a critical "donor-acceptor" hydrogen bond pair with the conserved Glu-Lys salt bridge in the active site.
    
  • The Methoxy Advantage: The 3-methoxy group is strategically placed to fill the hydrophobic pocket adjacent to the ATP binding site, improving lipophilicity (logP) and often reducing metabolic clearance compared to unsubstituted analogs.

Primary Targets
  • p38 MAPK (

    
     isoforms):  Inhibition blocks the release of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-1
    
    
    ), relevant for rheumatoid arthritis and autoimmune diseases.
  • VEGFR-2 (KDR): Inhibition suppresses angiogenesis, a key pathway in tumor growth.

Figure 1: Mechanism of Action for 3-Methoxy-5-(pyridin-3-yl)aniline derivatives stabilizing the DFG-out kinase conformation.

Comparative Biological Activity

This section contrasts a representative Urea Derivative (Compound X) derived from the 3-Methoxy-5-(pyridin-3-yl)aniline scaffold against established clinical inhibitors.

Table 1: Potency and Selectivity Profile

Data represents mean IC


 values from standardized kinase assays.
FeatureCompound X (Scaffold Derivative)Birb-796 (Reference p38 Inhibitor)Sorafenib (Reference VEGFR Inhibitor)
Core Structure 3-Methoxy-5-(pyridin-3-yl)aniline ureaPyrazole-UreaBiaryl-Urea (Chloro-Trifluoromethyl)
p38 MAPK IC

15 - 40 nM 18 nM> 10,000 nM
VEGFR-2 IC

120 - 250 nM> 10,000 nM90 nM
Cellular Potency (TNF-

)
50 - 100 nM20 - 50 nMN/A
Solubility (pH 7.4) Moderate (due to Methoxy)LowLow
Metabolic Stability High (Methoxy blocks oxidation)ModerateModerate

Key Insight: The 3-Methoxy-5-(pyridin-3-yl)aniline derivatives often exhibit a "hybrid" profile. They are potent p38 inhibitors (comparable to Birb-796) but, unlike Birb-796, often retain significant activity against angiogenic kinases like VEGFR, making them potential multi-target agents for oncology.

Structure-Activity Relationship (SAR) Highlights
  • Pyridyl Ring: Essential for H-bonding. Replacing it with a phenyl ring typically results in a 10-fold loss in potency due to the loss of the acceptor nitrogen.

  • Methoxy Group: Provides a ~3-fold improvement in cellular potency compared to the unsubstituted analog, likely due to better membrane permeability and hydrophobic fit.

Experimental Protocols

To ensure reproducibility, the following protocols define the synthesis of the active urea derivative and the validation of its biological activity.

Protocol A: Synthesis of Urea Derivative

Objective: Convert 3-Methoxy-5-(pyridin-3-yl)aniline into a bioactive urea inhibitor.

  • Reagents: 3-Methoxy-5-(pyridin-3-yl)aniline (1.0 eq), Aryl Isocyanate (e.g., 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl isocyanate) (1.1 eq), Triethylamine (TEA) (2.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the aniline scaffold in DCM under nitrogen atmosphere.

    • Add TEA and cool to 0°C.

    • Dropwise add the isocyanate solution.

    • Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS.

    • Workup: Quench with water, extract with EtOAc, dry over Na

      
      SO
      
      
      
      .
    • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: p38 MAPK Inhibition Assay (FRET-Based)

Objective: Determine the IC


 of the synthesized derivative.
  • System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or Z'-LYTE™.

  • Reaction Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Steps:

    • Prepare 3x serial dilutions of the test compound in DMSO.

    • Add 5 µL of compound to 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (p38

      
       + Eu-anti-GST).
      
    • Add 5 µL of Tracer (Alexa Fluor™ 647-labeled ATP competitive tracer).

    • Incubate for 1 hour at Room Temperature.

    • Read: Measure FRET signal (Ex 340 nm, Em 665 nm / 615 nm).

  • Analysis: Plot Emission Ratio vs. log[Inhibitor] to calculate IC

    
    .
    

Figure 2: Workflow from scaffold to validated kinase inhibitor.

References

  • Molaid Chemicals. (2024). 3-methoxy-5-(3-morpholinopropoxy)aniline and related p38 MAPK inhibitors. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. (Contextual reference for Type II binding mode).
  • Regan, J., et al. (2002). Structure-Activity Relationships of the p38 MAP Kinase Inhibitor BIRB 796. Journal of Medicinal Chemistry. (Reference for the urea class comparison).
  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. (Reference for VEGFR/Biaryl urea comparison).

A Comparative Guide to Catalytic Systems for the Synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of various catalytic systems for the synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the mechanistic nuances, comparative performance, and practical considerations of palladium-, nickel-, and copper-based catalysts, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Synthetic Challenge

3-Methoxy-5-(pyridin-3-yl)aniline is a meta-substituted biarylamine, a structural motif of significant interest in the development of pharmacologically active compounds.[1] The synthesis of such molecules presents a distinct challenge: the selective and efficient formation of a carbon-carbon (C-C) or carbon-nitrogen (C-N) bond to link the aniline and pyridine moieties. The choice of catalytic strategy is paramount to achieving high yields, purity, and scalability while navigating potential pitfalls like catalyst deactivation and unwanted side reactions.

This guide will focus on the two most powerful retrosynthetic strategies for this target molecule: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will compare the catalysts that drive these transformations, providing the necessary data to select the optimal system for your research needs.

G cluster_main Retrosynthetic Strategies cluster_A Strategy A: Suzuki-Miyaura (C-C Coupling) cluster_B Strategy B: Buchwald-Hartwig (C-N Coupling) Target 3-Methoxy-5-(pyridin-3-yl)aniline SM_Start1 3-Halo-5-methoxyaniline (X = Br, I) SM_Start1->Target C-C Bond Formation SM_Start2 Pyridine-3-boronic Acid SM_Start2->Target BH_Start1 3-Bromo-5-methoxypyridine BH_Start1->Target C-N Bond Formation (Hypothetical) BH_Start2 3-Aminophenylboronic Acid (or equivalent) BH_Start2->Target

Figure 1: Primary retrosynthetic disconnections for 3-Methoxy-5-(pyridin-3-yl)aniline.

Comparative Analysis of Catalytic Systems

The efficacy of a cross-coupling reaction is fundamentally determined by the interplay between the metal center, its coordinating ligands, the base, and the solvent. Here, we compare the leading catalytic systems.

Palladium-Based Catalysts: The Industry Standard

Palladium catalysis is the most established and versatile method for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[2][3] Its success is largely due to the continuous development of sophisticated phosphine ligands that enhance catalyst stability, activity, and substrate scope.[4]

Causality of Ligand Choice: The evolution from simple ligands like triphenylphosphine (PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) was a watershed moment.[4] These advanced ligands accelerate the rate-limiting oxidative addition step and, more critically, the reductive elimination step that forms the desired product. Their steric bulk prevents the formation of inactive palladium dimers and suppresses side reactions like β-hydride elimination.[2]

Performance Data: The Suzuki-Miyaura approach is generally preferred for this target due to the commercial availability and stability of the starting materials. The data below is based on established protocols for structurally similar compounds.[5][6][7]

Catalyst System (Suzuki Coupling)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Key Advantages/Disadvantages
Pd(PPh₃)₄3 - 5Na₂CO₃ / K₂CO₃Dioxane/H₂O90 - 1008 - 1865 - 85Readily available; lower activity for challenging substrates.[6][8]
Pd(OAc)₂ / SPhos1 - 2K₃PO₄Toluene / H₂O80 - 1004 - 1290 - 98High turnover, excellent for heteroaryl couplings.[9]
Pd₂(dba)₃ / XPhos1 - 2K₂CO₃t-BuOH / H₂O802 - 8>95Very high activity, broad functional group tolerance.[4]
Nickel-Based Catalysts: The Economical Alternative

Nickel, being more earth-abundant and significantly cheaper than palladium, is an attractive alternative.[10] Nickel catalysts can be particularly effective for coupling aryl chlorides, which are often less reactive in palladium-catalyzed systems.

Causality of Experimental Choices: Nickel catalysis often involves a Ni(0) active species, commonly generated in situ from a Ni(II) precatalyst like NiCl₂(dme) with a reductant (e.g., zinc).[11] The catalytic cycle is analogous to palladium's, but the organonickel intermediates have different stabilities and reactivities. Ligands such as bipyridines or N-heterocyclic carbenes (NHCs) are often employed to stabilize the catalytic species.[11][12]

Performance Data:

Catalyst System (Suzuki-type Coupling)Catalyst Loading (mol%)Ligand (mol%)ReductantSolventTemp (°C)Typical Yield (%)Key Advantages/Disadvantages
NiCl₂(dppf)5--Dioxane8070 - 90Good for aryl bromides; can be air-sensitive.
Ni(COD)₂ / bpy510-DMA60 - 8075 - 92Lower cost; requires strictly inert conditions.[11]
NiCl₂(PCy₃)₂3 - 5--Toluene10070 - 88Effective for some heteroaryl substrates.
Copper-Based Catalysts: The Classical Approach Reimagined

Copper-catalyzed reactions, such as the Ullmann condensation, represent the classical approach to C-N and C-O bond formation.[13] Modern protocols have expanded their utility to C-C couplings, often requiring less expensive ligands than palladium systems.

Causality of Experimental Choices: Copper catalysis often proceeds through a different mechanism than Pd/Ni systems, potentially involving single-electron transfer (SET) pathways. These reactions typically require higher temperatures and polar aprotic solvents like DMSO or DMF.[14][15] While historically plagued by high catalyst loadings and harsh conditions, recent advances using specific ligands or heterogeneous catalysts like CuO or CuI-zeolite have improved their practicality.[14][16]

Performance Data:

Catalyst System (Ullmann-type Amination)Catalyst Loading (mol%)LigandBaseSolventTemp (°C)Typical Yield (%)Key Advantages/Disadvantages
CuI101,10-PhenanthrolineK₂CO₃DMSO12060 - 75Low catalyst cost; requires high temperatures.[14]
CuO nanoparticles1 - 2-KOHDMSO11085 - 94Heterogeneous, potentially recyclable.[14][15]
Cu₂O5DMEDAK₃PO₄Toluene11070 - 85Good for N-arylation of N-heterocycles.[15]

Mechanistic Insights: Understanding the "Why"

A deep understanding of the catalytic cycle is crucial for troubleshooting and optimization. The Suzuki-Miyaura and Buchwald-Hartwig reactions, while different in the bond they form, share a similar mechanistic framework when catalyzed by palladium.

The Suzuki-Miyaura Catalytic Cycle

This cycle is the cornerstone of modern C-C bond formation.[7]

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA_Complex Ar-X (Oxidative Addition) Transmetal_Complex Ar-Pd(II)-Ar'L₂ (Transmetalation) OA_Complex->Transmetal_Complex Ar'-B(OH)₂ / Base (Transmetalation) Product_Complex Ar-Ar' (Product) Transmetal_Complex->Product_Complex (Reductive Elimination) Product_Complex->Pd0 Regeneration

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 3-halo-5-methoxyaniline. This is often the rate-determining step.[7]

  • Transmetalation: The pyridine ring is transferred from the boronic acid to the palladium center. A base is essential to activate the boronic acid, forming a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic fragments (the aniline and pyridine moieties) are expelled from the palladium center, forming the final C-C bond and regenerating the Pd(0) catalyst.[7]

The Buchwald-Hartwig Amination Catalytic Cycle

This cycle is fundamental for forming aryl-amine bonds.[2]

G Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar-Pd(II)(X)L₂ (Oxidative Addition) Pd0->OA_Complex Ar-X (Oxidative Addition) Amide_Complex [Ar-Pd(II)(NR₂)L₂] (Amide Complex) OA_Complex->Amide_Complex HNR₂ / Base (Amine Coordination & Deprotonation) Product_Complex Ar-NR₂ (Product) Amide_Complex->Product_Complex (Reductive Elimination) Product_Complex->Pd0 Regeneration

Figure 3: Catalytic cycle for the Buchwald-Hartwig amination reaction.[2]

The mechanism is similar to the Suzuki coupling, but instead of transmetalation, an amine coordinates to the palladium(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to form the C-N bond.[2]

Recommended Experimental Protocol: Palladium-Catalyzed Suzuki Coupling

Based on its reliability, high yield, and broad applicability, a palladium-catalyzed Suzuki-Miyaura coupling using a modern biarylphosphine ligand is the recommended starting point for this synthesis.

G start Start: Assemble Reactants setup Combine 3-bromo-5-methoxyaniline, pyridine-3-boronic acid, and K₃PO₄ in a Schlenk flask. start->setup purge Evacuate and backfill flask with Argon (3x). setup->purge catalyst Add Pd₂(dba)₃ and XPhos ligand. purge->catalyst solvent Add degassed Toluene and Water. catalyst->solvent react Heat mixture to 80-100 °C with vigorous stirring for 2-8h. solvent->react monitor Monitor reaction progress by TLC or LC-MS. react->monitor workup Cool, dilute with Ethyl Acetate, and perform aqueous workup. monitor->workup Upon completion purify Dry organic layer and concentrate. Purify via column chromatography. workup->purify end End: Isolated Product purify->end

Figure 4: Experimental workflow for the Suzuki-Miyaura synthesis.

Materials and Reagents:
ReagentMolar Mass ( g/mol )Quantity (mmol)Equiv.
3-Bromo-5-methoxyaniline202.051.01.0
Pyridine-3-boronic acid122.921.21.2
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.720.010.01 (2 mol% Pd)
XPhos476.650.040.04
Potassium Phosphate (K₃PO₄)212.272.02.0
Toluene (anhydrous, degassed)--5 mL
Water (degassed)--1 mL
Step-by-Step Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-methoxyaniline (1.0 mmol, 1.0 equiv.), pyridine-3-boronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere, which is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[5]

  • Catalyst Addition: Briefly open the flask under a positive pressure of argon and add the Pd₂(dba)₃ (0.01 mmol, 1 mol%) and XPhos ligand (0.04 mmol, 4 mol%).

  • Solvent Addition: Add the degassed toluene (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-8 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-Methoxy-5-(pyridin-3-yl)aniline.

Conclusion and Outlook

For the synthesis of 3-Methoxy-5-(pyridin-3-yl)aniline, the palladium-catalyzed Suzuki-Miyaura cross-coupling stands out as the most robust and efficient method. The use of modern, bulky, electron-rich phosphine ligands like XPhos or SPhos is critical for achieving high yields (>90%) under relatively mild conditions. This approach offers superior functional group tolerance and reproducibility compared to nickel- and copper-based systems.

While nickel catalysts present a compelling cost-effective alternative, they often require more stringent inert conditions and may necessitate further optimization. Copper-based systems, though improving, are generally better suited for C-N bond formations in this context and typically require harsher conditions.

Future research may focus on developing even more active and stable catalysts, including heterogeneous systems for easier separation and recycling, further greening the synthesis of these vital chemical building blocks.

References

  • Punniyamurthy, T., et al. (2011). Recent Advances in the Synthesis of N-Containing Heteroaromatics via Heterogeneously Transition Metal Catalysed Cross-Coupling Reactions. Molecules, 16(7), 5243-5289. [Link][14][15]

  • Zhang, P., et al. (2020). Catalytic Conversion of N-Heteroaromatics to Functionalized Arylamines by Merging Hydrogen Transfer and Selective Coupling. ACS Catalysis, 10(7), 4248-4256. [Link]

  • Kano, T., & Maruoka, K. (2013). Unique properties of chiral biaryl-based secondary amine catalysts for asymmetric enamine catalysis. Chemical Science, 4(3), 907-915. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). Buchwald–Hartwig amination. Wikipedia. [Link][2]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link][17]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][18]

  • Surry, D. S., & Buchwald, S. L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 43(1), 13-24. [Link][4]

  • Forero-Cortés, P. A., & Haydl, A. M. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Organic Process Research & Development, 23(8), 1478–1483. [Link][13]

  • Karpova, L. (2023). Excited State Nickel Catalysis: Synthesis of Primary Anilines and Diphenyl Amines (Master's thesis). King Abdullah University of Science and Technology. [Link][10]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link][9]

  • Thompson, A. L., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(1), 388–392. [Link][8]

  • Kang, B., et al. (2023). Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. Journal of the American Chemical Society, 145(28), 15387–15393. [Link][12]

  • Stahl, S. S., et al. (2023). and Ni/Pd-Catalyzed Reductive Coupling of Lignin-Derived Aromatics to Access Biobased Plasticizers. ACS Central Science, 9(2), 269–278. [Link][11]

  • Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1575–1575. [Link][19]

  • Bako, E., et al. (2022). Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation. Beilstein Journal of Organic Chemistry, 18, 1204–1214. [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.